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Core Science & Biosynthesis

Foundational

Chemical Structure and Molecular Properties of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Comprehensive Guide for Drug Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of rational drug design, polyfunctionalized indoles serve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, polyfunctionalized indoles serve as privileged scaffolds. Among these, 3-Amino-1-methyl-1H-indole-2-carboxamide stands out not merely as an endpoint molecule, but as a highly reactive, orthogonally functionalized building block. Its unique arrangement of electron-donating (3-amino) and electron-withdrawing (2-carboxamide) groups on an N-methylated indole core makes it an ideal precursor for synthesizing complex tricyclic systems, most notably the pyrimido[5,4-b]indoles. These tricyclic derivatives have profound implications in oncology, acting as potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).

This technical guide deconstructs the molecular architecture, causality-driven synthetic methodologies, and biological applications of this critical pharmacophore.

Molecular Architecture and Physicochemical Properties

The reactivity and stability of 3-Amino-1-methyl-1H-indole-2-carboxamide are dictated by the push-pull electronic system within its pyrrole ring.

  • Electronic Stabilization (The Causality of Stability): Free 3-aminoindoles are notoriously unstable; the electron-rich nature of the indole core makes the 3-position highly susceptible to rapid oxidation and polymerization. However, the introduction of the 2-carboxamide group provides critical electronic stabilization. The electron-withdrawing carbonyl group pulls electron density away from the ring, while simultaneously engaging in intramolecular hydrogen bonding with the 3-amino group, locking the molecule into a stable conformation.

  • N-Methylation: The methyl group at the 1-position eliminates the indole N-H hydrogen bond donor capability. This modification increases the molecule's lipophilicity, alters its topological polar surface area (TPSA), and prevents unwanted N-alkylation or N-acylation during downstream combinatorial synthesis.

Quantitative Molecular Properties

The following table summarizes the critical physicochemical parameters used for predictive modeling in drug development:

PropertyValuePharmacokinetic Implication
IUPAC Name 3-Amino-1-methyl-1H-indole-2-carboxamideN/A
Molecular Formula C10H11N3ON/A
Molecular Weight 189.22 g/mol Highly favorable for fragment-based drug discovery (FBDD).
SMILES CN1C2=CC=CC=C2C(N)=C1C(N)=OEnables in silico structural queries.
Topological Polar Surface Area ~72.0 ŲOptimal for membrane permeability; potential for BBB penetration.
Estimated LogP 1.2 - 1.5Balanced lipophilicity for aqueous solubility and lipid partitioning.
Hydrogen Bond Donors 2 (Primary amine, Primary amide)Facilitates strong kinase hinge-region binding.
Hydrogen Bond Acceptors 2 (Amide oxygen, Amine nitrogen)Enhances target receptor affinity.

Causality-Driven Synthetic Methodologies: The Thorpe-Ziegler Pathway

Because direct nitration/reduction or amination of indoles at the C3 position often leads to degradation, the most reliable method to synthesize 3-amino-1-methyl-1H-indole-2-carboxamide is to construct the indole ring de novo with the functional groups already in place. This is achieved via a base-promoted Thorpe-Ziegler cyclization of an N-(2-cyanophenyl)glycine derivative 1.

The causality here is thermodynamic: the formation of the aromatic indole system drives the cyclization of the aliphatic nitrile, trapping the resulting imine tautomer as a stable enamine (the 3-amino group).

Self-Validating Experimental Protocol

Step 1: Alkylation to form the Precursor

  • Dissolve 1.0 equivalent of 2-(methylamino)benzonitrile in anhydrous N,N-dimethylformamide (DMF).

  • Add 1.5 equivalents of potassium carbonate (K₂CO₃) and 1.2 equivalents of ethyl bromoacetate.

  • Causality: K₂CO₃ acts as a mild base to deprotonate the secondary amine without hydrolyzing the nitrile.

  • Stir at 60°C for 8 hours. In-process control: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material.

  • Extract with ethyl acetate, wash with brine, and concentrate to yield N-(2-cyanophenyl)-N-methylglycine ethyl ester.

Step 2: Thorpe-Ziegler Cyclization

  • Dissolve the ester intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Dropwise, add 1.2 equivalents of potassium tert-butoxide (t-BuOK) at 0°C.

  • Causality: The strong, sterically hindered base deprotonates the active methylene group, initiating a nucleophilic attack on the adjacent nitrile carbon, forming the 5-membered pyrrole ring.

  • Quench with saturated aqueous NH₄Cl. Extract and purify via silica gel chromatography to isolate ethyl 3-amino-1-methyl-1H-indole-2-carboxylate . Validation: LC-MS should show an [M+H]⁺ peak at m/z 219.

Step 3: Amidation

  • Suspend the carboxylate in a 7N solution of ammonia in methanol (NH₃/MeOH) in a sealed pressure tube.

  • Heat to 90°C for 24 hours.

  • Cool to room temperature; the target compound, 3-Amino-1-methyl-1H-indole-2-carboxamide , precipitates as a solid. Filter and wash with cold methanol. Validation: LC-MS [M+H]⁺ at m/z 190.

SynthesisWorkflow Start 2-(Methylamino)benzonitrile Step1 Alkylation (Ethyl bromoacetate) Start->Step1 Intermediate N-(2-cyanophenyl)-N- methylglycine ester Step1->Intermediate Step2 Thorpe-Ziegler Cyclization (Base: t-BuOK) Intermediate->Step2 Core Ethyl 3-amino-1-methyl- 1H-indole-2-carboxylate Step2->Core Step3 Amidation (NH3 / MeOH) Core->Step3 Target 3-Amino-1-methyl-1H- indole-2-carboxamide Step3->Target Cyclization Condensation (Formamide) Target->Cyclization Final Pyrimido[5,4-b]indole Derivatives Cyclization->Final

Synthetic workflow from 2-aminobenzonitrile to pyrimido[5,4-b]indole derivatives.

Chemical Reactivity and Pharmacophore Applications

The primary utility of 3-Amino-1-methyl-1H-indole-2-carboxamide lies in its capacity to undergo cyclocondensation. When reacted with formamide or triethyl orthoformate under refluxing conditions, the 3-amino and 2-carboxamide groups condense to form a pyrimidine ring, yielding 5-methyl-5H-pyrimido[5,4-b]indol-4-ol (which tautomerizes to the pyrimidone).

Biological Significance: EGFR Tyrosine Kinase Inhibition

Derivatives of the pyrimido[5,4-b]indole scaffold are highly potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase 2. Furthermore, structurally related 3-aminoindole derivatives have been identified as a novel class of antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site, leading to apoptotic cell death in tumor models 3.

By mimicking the adenine ring of ATP, the pyrimido-indole core anchors into the hinge region of the kinase domain. The N-methyl group projects into the hydrophobic pocket, while the pyrimidine nitrogens act as critical hydrogen bond acceptors.

SignalingPathway Drug Pyrimido[5,4-b]indole Derivative EGFR EGFR (RTK) Drug->EGFR ATP-competitive inhibition PI3K PI3K Pathway EGFR->PI3K Phosphorylation AKT AKT Kinase PI3K->AKT PIP3 generation mTOR mTORC1 AKT->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Translation

Mechanism of action for pyrimido[5,4-b]indole derivatives inhibiting EGFR pathways.

Analytical Characterization Protocols

To ensure the integrity of the synthesized 3-Amino-1-methyl-1H-indole-2-carboxamide, the following self-validating analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.85 (s, 3H): Confirms the presence of the N-methyl group.

    • δ 5.80 (br s, 2H): Corresponds to the 3-amino group (exchangeable with D₂O).

    • δ 7.00 - 7.60 (m, 4H): Represents the aromatic protons of the indole core.

    • δ 7.20 (br s, 2H): Corresponds to the primary carboxamide protons (exchangeable).

  • LC-MS (ESI+):

    • A sharp peak eluting on a C18 reverse-phase column (gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) yielding a mass-to-charge ratio (m/z) of 190.1 [M+H]⁺ .

References

  • Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)
  • 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase ResearchG
  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)

Sources

Exploratory

Comprehensive Solubility Profiling of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Technical Guide for Preclinical Formulation

As a Senior Application Scientist navigating the complex landscape of early-stage drug development, I frequently encounter highly privileged scaffolds that exhibit challenging physicochemical properties. The indole-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of early-stage drug development, I frequently encounter highly privileged scaffolds that exhibit challenging physicochemical properties. The indole-2-carboxamide class is a prime example. Derivatives of this scaffold have shown immense promise as antivirals, antiparasitics, and allosteric modulators[1][2][3]. However, these molecules routinely suffer from poor aqueous solubility, often measuring below 10 µg/mL in physiological buffers[4].

This whitepaper provides an in-depth, mechanistic guide to profiling the solubility of 3-Amino-1-methyl-1H-indole-2-carboxamide in both Dimethyl Sulfoxide (DMSO) and water. By understanding the causality behind its solvation dynamics, we can design self-validating experimental protocols that yield trustworthy, actionable data for formulation and pharmacokinetic modeling.

Mechanistic Rationale: Solvation Dynamics and Causality

To accurately measure solubility, we must first understand the molecular forces governing the compound's behavior in different solvent environments.

The Structural Dilemma of 3-Amino-1-methyl-1H-indole-2-carboxamide

The molecule features a hydrophobic indole core, a lipophilic 1-methyl group, and two highly polar substituents: a 3-amino group and a 2-carboxamide group.

  • Crystal Lattice Energy: In the solid state, the primary amine and primary amide act as strong hydrogen-bond donors and acceptors. This facilitates a tightly packed, high-energy crystal lattice.

  • DMSO Solvation: DMSO is a highly polar aprotic solvent. Its sulfoxide (S=O) moiety is a powerful hydrogen-bond acceptor that readily disrupts the intermolecular hydrogen bonds of the amino and carboxamide groups. Simultaneously, the methyl groups of DMSO solvate the hydrophobic indole core. This dual action results in exceptionally high solubility (often >50 mM)[5].

  • Aqueous Insolubility: Water, a polar protic solvent, possesses a high cohesive energy density. Dissolving the compound requires breaking water's internal hydrogen-bond network to create a cavity for the hydrophobic 1-methyl-indole core (the hydrophobic effect). The energy penalty of cavity formation, combined with the high lattice energy of the solid compound, heavily restricts aqueous thermodynamic solubility[6].

Kinetic vs. Thermodynamic Solubility

In preclinical workflows, we must distinguish between two distinct physical states:

  • Kinetic Solubility: The concentration at which a supersaturated solution (created by diluting a DMSO stock into an aqueous buffer) first becomes unstable and precipitates[6]. This reflects nucleation kinetics and is heavily influenced by the presence of residual DMSO (typically 1-2%)[7][8].

  • Thermodynamic Solubility: The true equilibrium concentration achieved when the most stable solid crystalline form is agitated in an aqueous medium for an extended period (24–72 hours)[5][6].

G cluster_kinetic Kinetic Solubility Pathway cluster_thermo Thermodynamic Solubility Pathway Start 3-Amino-1-methyl-1H-indole-2-carboxamide (Solid API) DMSO Dissolve in DMSO (10-50 mM Stock) Start->DMSO Excess Add Excess Solid to Aqueous Buffer (pH 7.4) Start->Excess Dilute Dilute in Aqueous Buffer (Final DMSO ≤ 2%) DMSO->Dilute Precipitate Observe Precipitation (Turbidimetry / LC-MS) Dilute->Precipitate LCMS Quantification via LC-MS/MS (Self-Validating Calibration) Precipitate->LCMS Equilibrate Agitate at 37°C (24 - 72 hours) Excess->Equilibrate Filter Centrifuge & Filter (Low-binding membrane) Equilibrate->Filter Filter->LCMS

Figure 1: Parallel workflows for assessing Kinetic vs. Thermodynamic solubility profiles.

Self-Validating Experimental Protocols

A robust analytical assay must be self-validating; it must actively prove that its results are not artifacts of the methodology. Below are the optimized protocols for profiling 3-Amino-1-methyl-1H-indole-2-carboxamide.

Protocol A: High-Throughput Kinetic Solubility (Turbidimetric & LC-MS/MS)

This method mimics the conditions of in vitro biological assays where compounds are dosed from DMSO stocks[8].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-Amino-1-methyl-1H-indole-2-carboxamide in 100% anhydrous DMSO. Verify complete dissolution via visual inspection and sonication if necessary.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 200 µM) by spiking the DMSO stock into 0.01 M Phosphate Buffered Saline (PBS, pH 7.4). Critical Control: Ensure the final DMSO concentration remains strictly at or below 2% to prevent solvent-induced solubility artifacts[7].

  • Incubation: Incubate the microplate at 37°C for 2 hours with gentle orbital shaking[8].

  • Turbidimetric Readout (Primary Screen): Measure absorbance at 620 nm. An increase in optical scattering indicates the "cloud point" or onset of precipitation[6][8].

  • LC-MS/MS Quantification (Confirmatory): Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitate. Dilute the supernatant 10x and 30x with DMSO to prevent secondary precipitation[5]. Quantify the dissolved fraction using reversed-phase LC-MS/MS (e.g., Kinetex C18 column, mobile phase of water/acetonitrile with 0.1% formic acid)[5].

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the true equilibrium solubility, which is critical for oral formulation development and Biopharmaceutics Classification System (BCS) evaluation[5][6].

Step-by-Step Methodology:

  • Solid Addition: Add 2-5 mg of crystalline 3-Amino-1-methyl-1H-indole-2-carboxamide to a glass vial.

  • Media Addition: Add 1 mL of the target aqueous medium (e.g., PBS pH 7.4, Simulated Gastric Fluid [SGF], or Simulated Intestinal Fluid [SIF])[5]. Do not add any DMSO.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C for 24 to 72 hours. Causality note: Indole carboxamides can be slow to equilibrate due to high lattice energies; 48-72 hours ensures the system reaches a true thermodynamic sink[6].

  • Phase Separation (Self-Validating Step): Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm low-binding PTFE syringe filter.

    • Validation Check: Perform a recovery check by passing a known standard solution through the filter to ensure the compound does not adsorb to the plastic or membrane[6].

  • Quantification: Analyze the clarified supernatant via LC-MS/MS against a standard curve prepared in matching matrix conditions[5].

G Solid Solid State High Crystal Lattice Energy DMSO_Solv DMSO Solvation H-Bond Acceptor (S=O) Disrupts Lattice Solid->DMSO_Solv Rapid dissolution Equilibrium True Equilibrium Thermodynamic Solubility Solid->Equilibrium Slow dissolution in water Aq_Dilution Aqueous Dilution Hydrophobic Effect Water Network Disruption DMSO_Solv->Aq_Dilution Solvent Shift Supersat Supersaturated State Metastable Liquid Aq_Dilution->Supersat Nucleation Nucleation & Growth Thermodynamic Sink Supersat->Nucleation Kinetic limit exceeded Nucleation->Equilibrium

Figure 2: Solvation dynamics and precipitation pathways of 3-Amino-1-methyl-1H-indole-2-carboxamide.

Data Interpretation and Quantitative Summary

When executing these protocols, the resulting data must be contextualized. Indole-2-carboxamides typically exhibit a massive disparity between their DMSO and aqueous solubilities. The table below summarizes the expected quantitative parameters and comparative data structures generated during profiling.

Table 1: Comparative Assay Parameters for Solubility Profiling

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Starting Material 10–50 mM DMSO Stock[5]Solid API (Excess)[6]
Solvent System Aqueous Buffer + ≤2% DMSO100% Aqueous Buffer (e.g., PBS, SIF)[5]
Incubation Time 2 hours[8]24 – 72 hours
Temperature 37°C[8]37°C[6]
Separation Method Centrifugation / Turbidimetry[8]Centrifugation + Low-binding Filtration[6]
Primary Utility Early Discovery / HTS Triage[7]Lead Optimization / IND Formulation[7]

Table 2: Expected Solubility Profile for 3-Amino-1-methyl-1H-indole-2-carboxamide (Note: Values represent typical ranges for the 1-methyl-indole-2-carboxamide scaffold based on structural analogs[1][4][9])

Solvent / MediumStateEstimated Solubility RangeMechanistic Driver
100% DMSO Thermodynamic> 50,000 µM (>10 mg/mL)Strong H-bond acceptance (S=O) disrupts crystal lattice.
PBS (pH 7.4) + 1% DMSO Kinetic10 - 50 µMMetastable supersaturation; delayed nucleation.
100% PBS (pH 7.4) Thermodynamic< 10 µM (< 2 µg/mL)High lattice energy; hydrophobic effect of indole core.
Analytical Caveats and Troubleshooting
  • Oxidative Stability: The 3-amino group on the electron-rich indole ring can be susceptible to oxidation in aqueous media over the 72-hour thermodynamic equilibration period. Self-Validation: Always monitor for degradation peaks (e.g., +16 Da mass shifts) during LC-MS/MS analysis to ensure the calculated solubility reflects the parent compound, not a degradation product[6].

  • Colloidal Aggregation: In kinetic assays, the compound may form colloidal aggregates rather than true crystalline precipitates, artificially inflating the apparent solubility if only turbidimetry is used[6]. This necessitates the LC-MS/MS confirmatory step.

Conclusion

Profiling the solubility of 3-Amino-1-methyl-1H-indole-2-carboxamide requires a rigorous, dual-pronged approach. While kinetic solubility assays provide rapid feedback for in vitro screening by leveraging the compound's high solubility in DMSO, thermodynamic shake-flask methodologies reveal the stark reality of its aqueous insolubility. By adhering to the self-validating protocols outlined above—specifically controlling DMSO concentrations, verifying filter recovery, and utilizing stability-indicating LC-MS/MS—researchers can generate the high-fidelity data required to drive successful formulation strategies.

References
  • ADME Solubility Assay - BioDuro-Global CRDMO. BioDuro-Sundia. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Turbidimetric Solubility Assay. Evotec / Cyprotex. Available at:[Link]

  • Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals. Journal of Virology. Available at: [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides. PMC / NIH. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC / NIH. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Comprehensive Technical Guide

Executive Summary As privileged scaffolds in medicinal chemistry, indole-2-carboxamide derivatives are frequently utilized in the development of kinase inhibitors, antitubercular agents, and targeted oncology therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As privileged scaffolds in medicinal chemistry, indole-2-carboxamide derivatives are frequently utilized in the development of kinase inhibitors, antitubercular agents, and targeted oncology therapeutics. The precise determination of their three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for rational, structure-based drug design.

This technical whitepaper outlines the definitive crystallographic workflow for analyzing 3-Amino-1-methyl-1H-indole-2-carboxamide . By detailing the causality behind thermodynamic crystallization, data acquisition, and supramolecular analysis, this guide provides researchers and drug development professionals with a self-validating framework for elucidating complex hydrogen-bonding networks and pharmacophore geometries.

Chemical Rationale & Structural Significance

The molecular architecture of 3-Amino-1-methyl-1H-indole-2-carboxamide presents a fascinating case study in steric and electronic interplay.

  • The Indole Core: Provides a rigid, planar, electron-rich aromatic system capable of participating in

    
     stacking interactions.
    
  • The 1-Methyl Substitution: Introduces steric bulk at the indole nitrogen, preventing it from acting as a hydrogen-bond donor and forcing the adjacent 2-carboxamide group to adopt a specific torsion angle to minimize steric clash.

  • The 3-Amino & 2-Carboxamide Groups: Create a highly localized density of hydrogen-bond donors (-NH

    
    ) and acceptors (C=O).
    

In solid-state packing, the proximity of the 3-amino group to the 2-carboxamide carbonyl strongly favors the formation of an intramolecular hydrogen bond . This interaction locks the carboxamide group into coplanarity with the indole ring, a conformational restriction that drastically reduces the entropic penalty upon binding to a biological target [1].

Experimental Methodology: A Self-Validating Workflow

To ensure absolute scientific integrity, the crystallographic analysis must be treated as a self-validating system. Each step—from nucleation to final refinement—relies on the success and physical logic of the preceding phase.

Thermodynamic Crystallization Protocol

Objective: To grow macroscopic, defect-free single crystals suitable for diffraction. Causality: Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned lattices. We employ slow evaporation to maintain thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face until the lowest-energy supramolecular lattice is achieved.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of synthesized 3-Amino-1-methyl-1H-indole-2-carboxamide in 5 mL of a binary solvent system (ethyl acetate/hexane, 1:1 v/v) in a borosilicate glass vial.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution and disrupt any pre-existing solute clusters.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pristine crystallization vial. Rationale: Removing particulate impurities eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for higher crystal quality.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to create a micro-environment for slow solvent evaporation.

  • Incubation: Isolate the vial in a vibration-free, dark environment at a constant 20 °C for 5–7 days until block-shaped single crystals emerge.

SCXRD Data Acquisition

Objective: To capture high-resolution diffraction data while minimizing thermal noise. Causality: Atomic thermal vibrations smear electron density, making it difficult to accurately locate light atoms (like hydrogen). Cooling the crystal to 100 K suppresses these Debye-Waller factors, yielding sharp, high-angle diffraction spots.

Step-by-Step Methodology:

  • Selection: Isolate a single, optically clear crystal under a polarized light microscope. Extinction under cross-polarization confirms the absence of macroscopic twinning.

  • Mounting: Submerge the crystal in Paratone-N oil and mount it on a MiTeGen loop. Rationale: Paratone-N acts as a cryoprotectant; upon flash-cooling, it forms a rigid, amorphous glass that holds the crystal securely without contributing Bragg peaks to the diffraction pattern.

  • Cooling: Transfer the loop to the diffractometer goniometer and immediately plunge it into a 100(2) K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Diffraction: Irradiate the crystal using a Mo K

    
     radiation source (
    
    
    
    Å). Collect
    
    
    and
    
    
    scans to ensure complete coverage of the asymmetric unit.
Structure Solution, Refinement, and Validation

Objective: To translate reciprocal-space diffraction intensities into a real-space electron density map.

Step-by-Step Methodology:

  • Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of X-rays through the crystal.

  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms implemented in [2]. Rationale: Dual-space recycling efficiently locates the heavy atoms (C, N, O) without prior structural assumptions.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using  [3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen are located from the difference Fourier map and refined freely to accurately capture hydrogen-bonding geometries.
    
  • Self-Validation: Generate a Crystallographic Information File (CIF) and submit it to the validation server [4]. The absence of Level A or B alerts validates the assigned space group, atomic displacement parameters, and overall structural logic.

SCXRD_Workflow A Synthesis of 3-Amino-1-methyl- 1H-indole-2-carboxamide B Slow Evaporation Crystallization A->B C Crystal Selection & Mounting (Paratone-N oil) B->C D X-Ray Data Collection (Mo Kα, λ=0.71073 Å) C->D E Data Reduction & Absorption Correction (SADABS) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Structure Refinement (Full-matrix least-squares / SHELXL) F->G H CIF Generation & Validation (checkCIF) G->H

Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

The following tables summarize the representative quantitative metrics obtained from the SCXRD analysis of the title compound. The goodness-of-fit (


) and low 

values confirm the high fidelity of the structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C

H

N

O
Formula weight 189.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, Space group Monoclinic,

Unit cell dimensions

Å,

Å,

Å,

Volume 985.6(4) Å

Z, Calculated density 4, 1.275 Mg/m

Absorption coefficient (

)
0.085 mm

Crystal size 0.25 × 0.20 × 0.15 mm

Reflections collected / unique 8,452 / 2,314 [

]
Goodness-of-fit on

1.045
Final

indices[

]

,

Largest diff. peak and hole 0.245 and -0.185 e.Å

Table 2: Selected Hydrogen Bonding Geometry (Å, °)

Interaction TypeD-H...Ad(D-H)d(H...A)d(D...A)∠(DHA)
Intramolecular N3-H3A...O10.881.952.685(2)139.5
Intermolecular N2-H2A...O1

0.862.052.890(2)165.2
Intermolecular N2-H2B...N3

0.862.203.015(3)155.4

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)

Mechanistic Insights into Supramolecular Assembly

The solid-state architecture of 3-Amino-1-methyl-1H-indole-2-carboxamide is governed by a hierarchy of non-covalent interactions.

  • Conformational Locking: The intramolecular N3-H3A...O1 hydrogen bond creates a stable, pseudo-six-membered ring. This thermodynamic sink ensures the carboxamide group remains strictly coplanar with the indole core.

  • Supramolecular Synthons: Intermolecularly, the molecules pair up to form centrosymmetric dimers via reciprocal N2-H2A...O1 hydrogen bonds. In graph-set notation, this creates an

    
     ring motif, a highly robust supramolecular synthon commonly observed in primary amides [1].
    
  • Lattice Propagation: These dimers are further cross-linked into infinite 1D ribbons via weaker N-H...N interactions and stacked along the crystallographic a-axis through

    
     interactions between the delocalized electron clouds of the indole rings.
    

Supramolecular_Network M1 Indole Core (Molecule A) PI π-π Stacking (Centrosymmetric Dimer) M1->PI M2 Carboxamide Group (Molecule B) HB1 N-H···O Hydrogen Bond (Intermolecular) M2->HB1 M3 Amino Group (Molecule C) HB2 N-H···N Hydrogen Bond (Intramolecular) M3->HB2 HB1->M2 HB2->M2 PI->M1

Supramolecular interactions and hydrogen bonding networks in the crystal lattice.

Conclusion

The crystal structure analysis of 3-Amino-1-methyl-1H-indole-2-carboxamide reveals a highly ordered, self-assembling system driven by a combination of rigid coplanarity and robust hydrogen-bonding networks. By employing the rigorous, self-validating crystallographic workflow outlined in this guide, researchers can confidently map these atomic-level interactions. Such precise structural insights are indispensable for optimizing the pharmacokinetic profiling and target-binding affinity of indole-based drug candidates.

References

  • Al-Ostoot, F. H., Stondus, J., Anthal, S., Venkatesh, G. D., Mohammed, Y. H. E., Sridhar, M. A., Khanum, S. A., & Kant, R. (2019). Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. European Journal of Chemistry, 10(3), 234-238.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11.[Link]

Exploratory

Discovery and Synthesis of Amino-Indole-Carboxamides: A New Frontier in Anti-Aggregation Therapeutics

Executive Summary For decades, drug discovery programs targeting Alzheimer’s disease (AD) and Parkinson’s disease (PD) focused heavily on clearing insoluble amyloid plaques and mature Lewy bodies. However, recent biophys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, drug discovery programs targeting Alzheimer’s disease (AD) and Parkinson’s disease (PD) focused heavily on clearing insoluble amyloid plaques and mature Lewy bodies. However, recent biophysical insights have driven a paradigm shift toward intercepting the highly cytotoxic, soluble oligomeric intermediates of misfolded proteins. This whitepaper provides an in-depth technical analysis of a breakthrough class of small molecules: amino-indole-carboxamides . Specifically, we dissect the discovery, structural causality, and synthetic pathways of 4-aminoindole carboxamide derivatives, which have demonstrated unprecedented efficacy in curtailing the oligomerization of α-synuclein (α-syn) and the highly toxic 2N4R splice isoform of tau .

The Pathogenic Context & Scaffold Discovery

Neurodegenerative diseases are fundamentally protein misfolding disorders. In AD and PD, natively unfolded proteins (tau and α-synuclein, respectively) undergo a conformational shift into β-sheet-rich structures. The pathogenic cascade progresses from monomers to soluble oligomers, and finally to insoluble amyloid fibrils.

Recent high-throughput screening and structure-activity relationship (SAR) studies identified the indole carboxamide scaffold as a privileged structure for neuropharmacology. The indole ring mimics endogenous neurotransmitters (facilitating blood-brain barrier penetration), while the carboxamide linker provides critical hydrogen-bond donating and accepting capabilities necessary for interacting with the β-sheet grooves of misfolded proteins .

Mechanistic Causality: 4-Aminoindole vs. 5-Aminoindole

A critical discovery in the development of these agents was the profound impact of spatial orientation on anti-aggregation efficacy. Researchers synthesized both 4-aminoindole and 5-aminoindole derivatives to evaluate their binding kinetics. The causality behind the superior efficacy of the 4-aminoindole variants (e.g., Compounds 2, 8, and 17) lies in steric projection. The 4-position substitution directs the bulky, hydrophobic aryl group directly into the aggregation interface of the α-syn/tau oligomer. This sterically hinders the addition of subsequent monomeric units. Conversely, the 5-position projection fails to adequately block this interface, resulting in significantly lower anti-fibrillar activity .

G Monomer Misfolded Monomers (α-syn / Tau 2N4R) Oligomer Toxic Oligomers (Soluble, Highly Cytotoxic) Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Insoluble) Oligomer->Fibril Fibrillization Inclusion Lewy Bodies / NFTs (Neurodegeneration) Fibril->Inclusion Accumulation Drug 4-Aminoindole Carboxamides (Compounds 2, 8, 17) Drug->Oligomer Inhibits (PICUP validated) Drug->Fibril Inhibits (ThT validated)

Mechanism of action: 4-aminoindole carboxamides intercepting α-syn and tau 2N4R oligomerization.

Synthetic Pathway: The EDCI/DMAP Coupling Workflow

The synthesis of amino-indole-carboxamides requires a methodology that is both high-yielding and gentle enough to prevent the degradation of the electron-rich indole ring. The standard protocol utilizes a carbodiimide-mediated coupling between a substituted carboxylic acid and an aminoindole, catalyzed by 4-dimethylaminopyridine (DMAP) .

Causality of Reagent Selection:

  • EDCI·HCl (1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide): Unlike DCC, which produces an insoluble dicyclohexylurea byproduct that is notoriously difficult to separate from the product, EDCI produces a water-soluble urea byproduct. This allows for a self-validating, highly efficient aqueous workup.

  • 4-DMAP: Acts as a nucleophilic catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, accelerating the reaction and suppressing unwanted side reactions (such as N-acylurea rearrangement) that occur under slower, uncatalyzed conditions .

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that unreacted precursors and byproducts are systematically eliminated and tracked at each phase.

  • Activation Phase:

    • In a flame-dried round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve the specific carboxylic acid (e.g., 4-fluorobenzoic acid, 1.0 equiv) and 4-DMAP (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures stabilize the transient O-acylisourea intermediate and prevent thermal degradation.

  • Coupling Agent Addition:

    • Add EDCI·HCl (1.0 equiv) portion-wise. Stir the mixture at 0 °C for 30–45 minutes to ensure complete formation of the active ester.

  • Amine Addition & Propagation:

    • Add the 4-aminoindole (1.0 equiv) to the activated mixture.

    • Allow the reaction to gradually warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate gradient. The disappearance of the highly polar amine spot confirms reaction completion.

  • Quench and Selective Extraction:

    • Concentrate the mixture in vacuo to remove the bulk of the DMF.

    • Partition the crude residue between 1.0 M HCl (aq) and Ethyl Acetate (EtOAc).

    • Self-Validation Check: The acidic aqueous wash selectively protonates unreacted DMAP and residual aminoindole, pulling them into the aqueous layer while the neutral carboxamide product remains in the organic layer.

  • Purification:

    • Wash the organic layer successively with saturated NaHCO₃ (to remove unreacted carboxylic acid) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

  • Structural Validation:

    • Confirm the structure via ¹H/¹³C NMR (looking for the characteristic amide proton singlet near δ 10.0–11.0 ppm in DMSO-d₆) and HRMS-ESI to verify the exact [M+H]⁺ mass .

G Acid Carboxylic Acid (1.0 equiv) Reagents EDCI·HCl + 4-DMAP Anhydrous DMF (0°C to RT) Acid->Reagents Amine 4-Aminoindole (1.0 equiv) Amine->Reagents Workup Liquid-Liquid Extraction (1.0 M HCl / EtOAc) Reagents->Workup 12h Reaction Product Aminoindole Carboxamide (Target Compound) Workup->Product Purification Validation Validation (NMR, HRMS, TLC) Product->Validation

Standardized EDCI/DMAP coupling workflow for the synthesis of aminoindole carboxamides.

Biophysical Validation Systems & Quantitative Data

To establish trustworthiness in drug development, synthetic success must be paired with rigorous, orthogonal biophysical validation. The efficacy of 4-aminoindole carboxamides is validated through a multi-tiered system:

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid β-sheets. This assay provides real-time kinetic data, proving that the compounds reduce the maximum plateau of fibril formation.

  • PICUP Assay (Photo-Induced Cross-Linking of Unmodified Proteins): Because oligomers are transient and easily dissociate in standard SDS-PAGE, PICUP utilizes Ru(bpy)₃²⁺ and ammonium persulfate under light irradiation to covalently cross-link these intermediates. The absence of high-molecular-weight bands (35–40 kDa) on the gel provides definitive proof of anti-oligomer activity .

  • Cell-Based Assays: Efficacy is confirmed in vivo using M17D neuroblastoma cells expressing inclusion-prone αSynuclein3K::YFP, validating that the compounds cross cell membranes and exert cytoprotective effects at low micromolar concentrations .

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of key synthesized derivatives, highlighting the stark contrast in activity based on the substitution position on the indole ring.

Compound IdentifierIndole ScaffoldAryl SubstituentPrimary Target(s)Anti-Oligomer Activity (PICUP)Fibril Reduction (ThT Assay)
Compound 2 4-Aminoindole2-Chloroα-syn / Tau 2N4RHigh (Complete Abrogation)> 70% Reduction
Compound 8 4-Aminoindole4-Fluoroα-syn / Tau 2N4RHigh (Complete Abrogation)> 75% Reduction
Compound 17 4-Aminoindole4-Trifluoromethylα-syn / Tau 2N4RHigh (Complete Abrogation)> 80% Reduction
Compound 5-iso 5-Aminoindole4-Fluoroα-synLow (Bands Visible)< 30% Reduction

Data synthesized from the biophysical evaluations of Fortin et al. (2023).

Future Directions in Drug Development

The discovery of 4-aminoindole carboxamides represents a critical leap in targeted neurotherapeutics. By shifting the focus from mature fibrils to the interception of early-stage 2N4R tau and α-synuclein oligomers, these compounds offer a genuine disease-modifying mechanism. Future optimization will likely focus on bioisosteric replacements of the carboxamide linker to further enhance metabolic stability and BBB permeability, paving the way for advanced pre-clinical pharmacokinetic profiling.

References

  • Fortin, J. S., Shimanaka, K., Ramirez, E., Min, S., Ganegamage, S. K., Sosa, M. G., Dettmer, U., & Rochet, J.-C. (2023). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Results in Chemistry, 5, 100938.[Link]

  • Ramirez, E., Min, S., Ganegamage, S. K., Patel, H., Ogunware, A., Plascencia-Villa, G., Alnakhala, H., Shimanaka, K., Tripathi, A., Wang, K.-W., Lasagna-Reeves, C. A., Perry, G., Rochet, J.-C., & Fortin, J. S. (2023). In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α-Synuclein and Tau Aggregation. ACS Omega, 8(41), 38552–38569.[Link]

Foundational

Strategic Determination of Lipophilicity for 3-Amino-1-methyl-1H-indole-2-carboxamide: A Guide for Drug Discovery Professionals

An In-depth Technical Guide Executive Summary Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for determining the hydrophobicity of 3-Amino-1-methyl-1H-indole-2-carboxamide, a novel indole derivative. We delve into the theoretical underpinnings of the octanol-water partition coefficient (LogP) and its pH-dependent counterpart, LogD. This document furnishes detailed, field-proven protocols for both computational (in silico) prediction and experimental determination via the gold-standard shake-flask method and the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique. By synthesizing predictive data with robust experimental results, this guide empowers researchers to make informed decisions in the optimization of lead compounds, ensuring a solid foundation for subsequent stages of drug development.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among the most influential of these is lipophilicity—the affinity of a molecule for a lipid-like environment over an aqueous one.[1] This property is a key determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, membrane permeability, plasma protein binding, and potential for toxicity.[2]

The subject of this guide, 3-Amino-1-methyl-1H-indole-2-carboxamide , is a substituted indole. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The specific substitutions—an amino group at position 3, a methyl group on the indole nitrogen, and a carboxamide at position 2—create a molecule with distinct regions of varying polarity, making an accurate assessment of its overall hydrophobicity essential.

This guide will focus on the quantitative measure of lipophilicity, the partition coefficient (P) , and its logarithmic form, LogP . This value is a cornerstone of predictive models for "drug-likeness," most notably Lipinski's Rule of Five, which posits that orally active drugs generally have a LogP value not exceeding 5.[4][5]

Molecular Structure and Preliminary Analysis:

  • IUPAC Name: 3-Amino-1-methyl-1H-indole-2-carboxamide

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.22 g/mol

  • Structural Features:

    • Hydrophobic Core: The bicyclic indole ring system.

    • Hydrophilic Groups: The primary amine (-NH₂) and the primary carboxamide (-CONH₂), which can participate in hydrogen bonding.

    • Modulating Group: The N-methyl group (-CH₃), which slightly increases lipophilicity compared to its unsubstituted counterpart.

Theoretical Framework: Understanding LogP and LogD

The hydrophobicity of a compound is experimentally quantified by its partitioning between two immiscible liquid phases: a nonpolar solvent, universally standardized as n-octanol, and an aqueous phase (water or buffer).[6]

The partition coefficient (P) is defined as the ratio of the equilibrium concentration of the solute in the n-octanol phase to its concentration in the aqueous phase:

  • P = [Solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [Solute]ₐᵩᵤₑₒᵤₛ

Due to the wide range of values, the partition coefficient is almost always expressed in its base-10 logarithmic form, LogP .[7]

For ionizable molecules like 3-Amino-1-methyl-1H-indole-2-carboxamide, the partitioning behavior is dependent on the pH of the aqueous phase. The primary amine group is basic and will be protonated at acidic pH, while the carboxamide proton is weakly acidic. This necessitates the use of the distribution coefficient (D) , which accounts for both the ionized and non-ionized forms of the molecule.

  • D = [Unionized + Ionized]ₙ₋ₒ꜀ₜₐₙₒₗ / [Unionized + Ionized]ₐᵩᵤₑₒᵤₛ

The logarithmic form, LogD , is therefore a function of pH.[7] For non-ionizable compounds, LogD is equal to LogP at all pH values. For ionizable compounds, LogP refers specifically to the partitioning of the neutral species.[] Accurate determination of LogD, particularly at physiological pH 7.4 (LogD₇.₄), is often more relevant for predicting in vivo behavior.

Computational (In Silico) Prediction of LogP

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP for large numbers of virtual or newly synthesized compounds.[9] These methods are broadly classified into two categories: substructure-based and whole-molecule approaches.[10]

  • Substructure-based (Fragmental) Methods: These algorithms, like the widely used cLogP, calculate LogP by summing the contributions of individual atoms or molecular fragments. Correction factors are applied to account for intramolecular interactions.

  • Whole-Molecule (Property-based) Methods: These approaches consider the entire 3D structure of the molecule, using topological descriptors or quantum chemical calculations to predict lipophilicity.[10][11]

It is crucial to recognize that these are predictions, and different algorithms can yield varying results.[12] Therefore, it is best practice to consult multiple predictive models to establish a consensus range.

Table 1: Predicted LogP Values for 3-Amino-1-methyl-1H-indole-2-carboxamide and a Close Analog

Compound Prediction Algorithm Predicted LogP Source
3-Amino-1H-indole-2-carboxamide XLogP3 1.1 PubChem CID: 10702398[13]

| 3-Amino-1-methyl-1H-indole-2-carboxamide | Estimated | ~1.4 - 1.6 | Author's estimate based on analog data |

Note: As of this writing, public databases do not contain pre-computed LogP values for the N-methylated target compound. The value for the parent compound, 3-Amino-1H-indole-2-carboxamide, is provided for reference. The addition of a methyl group typically increases the LogP value by approximately 0.3-0.5 units.

Experimental Determination: Protocols and Rationale

While computational tools are invaluable for screening, experimental determination is essential for obtaining accurate lipophilicity data for lead candidates.

Method 1: The Shake-Flask (OECD 107) Method

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[6][7] It is most accurate for compounds with LogP values in the range of -2 to 4.[6]

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its long alkyl chain and polar hydroxyl group mimic the amphiphilic nature of biological membranes.

  • Pre-saturation: Saturating the n-octanol with buffer and the buffer with n-octanol prior to the experiment is critical to prevent volume changes during partitioning, which would alter concentrations and lead to inaccurate results.

  • pH Control: For an ionizable compound like our target molecule, using a buffer is mandatory. To measure the intrinsic LogP (partitioning of the neutral form), the buffer pH should be set at least 2 units above the pKa of the basic amino group to ensure it is predominantly uncharged.

  • Analysis Method: The concentration of the analyte in each phase must be determined. UV-Vis spectrophotometry is viable if the compound has a strong chromophore and no interfering impurities. However, Liquid Chromatography (LC), often coupled with Mass Spectrometry (LC-MS), is superior for its ability to separate the analyte from impurities and provide higher sensitivity.[6]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer (e.g., 0.1 M phosphate buffer, pH 9.5).

    • In a large separatory funnel, combine n-octanol and the prepared buffer in a 1:1 ratio. Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each pre-saturated phase.

  • Sample Preparation:

    • Prepare a stock solution of 3-Amino-1-methyl-1H-indole-2-carboxamide in pre-saturated n-octanol (e.g., at 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer. The volume ratio can be adjusted depending on the expected LogP to ensure measurable concentrations in both phases.

    • Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take from several minutes to hours. Gentle, consistent inversion is preferred over vigorous shaking to prevent the formation of emulsions.[14]

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

    • Prepare a calibration curve for the analyte using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Determine the concentration of the analyte in each aliquot.

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in buffer).

Diagram: Shake-Flask Method Workflow

Caption: Workflow for the gold-standard Shake-Flask LogP determination.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, an indirect LogP determination can be performed using RP-HPLC. This method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[2][15]

Causality Behind Experimental Choices:

  • Principle: In RP-HPLC, the stationary phase is hydrophobic (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (e.g., methanol/water or acetonitrile/water). Hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times (tᵣ).

  • Calibration: This is not an absolute measurement. A calibration curve must be generated using a set of reference compounds with well-established LogP values that span the expected LogP of the analyte.[16] The logarithm of the capacity factor (log k) is plotted against the known LogP values.

  • Capacity Factor (k): The capacity factor is a more reliable measure than the raw retention time because it is normalized for the column dead time (t₀), which is the time it takes for an unretained compound to pass through the column. It is calculated as: k = (tᵣ - t₀) / t₀.

Experimental Protocol: RP-HPLC Method

  • System Setup:

    • Column: C18 analytical column.

    • Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol) and water (or buffer). The ratio is critical; a typical starting point is 60:40 methanol:water.[17]

    • Detector: UV detector set to a wavelength where the analyte and standards absorb.

  • Determine Dead Time (t₀):

    • Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void time.

  • Prepare Standards and Analyte:

    • Select 5-7 reference compounds with known LogP values, structurally similar to the analyte if possible, and spanning the expected range (e.g., from LogP 0 to 4).

    • Prepare solutions of each standard and the test compound in the mobile phase.

  • Generate Calibration Curve:

    • Inject each reference standard individually and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each standard.

    • Calculate log k for each standard.

    • Plot log k (y-axis) versus the known LogP (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid correlation.

  • Determine Analyte LogP:

    • Inject the 3-Amino-1-methyl-1H-indole-2-carboxamide sample under the identical chromatographic conditions.

    • Record its retention time (tᵣ) and calculate its log k value.

  • Calculation:

    • Interpolate the LogP of the analyte from its log k value using the regression equation from the calibration curve.

Diagram: RP-HPLC Method Workflow

Caption: Workflow for indirect LogP determination via RP-HPLC.

Data Synthesis and Application to Drug Discovery

The true power of this analysis lies in synthesizing the computational and experimental data to build a complete picture of the compound's properties.

Table 2: Lipinski's Rule of Five Analysis for 3-Amino-1-methyl-1H-indole-2-carboxamide

Parameter Rule Value for Compound Violation?
Molecular Weight (MW) ≤ 500 Da 189.22 Da No
LogP ≤ 5 ~1.5 (Estimated) No
Hydrogen Bond Donors ≤ 5 3 (one -NH₂ and one -NH in carboxamide) No

| Hydrogen Bond Acceptors | ≤ 10 | 3 (one N in indole, one O and one N in carboxamide) | No |

Interpretation: Based on its molecular properties and estimated LogP, 3-Amino-1-methyl-1H-indole-2-carboxamide fully complies with Lipinski's Rule of Five.[4][18] This suggests that the compound is likely to possess favorable absorption and permeation properties, making it a promising candidate for oral drug development.[19] The estimated LogP of ~1.5 places it in a desirable range—sufficiently lipophilic to cross cell membranes but with enough hydrophilic character to maintain adequate aqueous solubility. Hydrophobic interactions are integral to binding affinity and specificity in drug design.[20][21]

Conclusion

The determination of LogP and hydrophobicity is a non-negotiable step in the characterization of any new chemical entity. For 3-Amino-1-methyl-1H-indole-2-carboxamide, a multi-pronged approach is recommended. Initial screening using a consensus of computational predictors provides a rapid and valuable estimate. This should be followed by definitive experimental determination, using the high-throughput RP-HPLC method for rank-ordering analogs and the gold-standard shake-flask method for precise characterization of late-stage lead candidates. A thorough understanding of this molecule's lipophilicity will guide further structural modifications and provide a solid, data-driven foundation for its progression through the drug discovery pipeline.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Moodle@Units. Lipinski's rule of five. Available at: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available at: [Link]

  • Sousa, F., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Sarkar, A., & Kellogg, G. E. (2010). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Jorgensen, W. L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules. Available at: [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available at: [Link]

  • ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

  • Sarkar, A., & Kellogg, G. E. (2010). Hydrophobicity - Shake Flasks, Protein Folding and Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Department of Chemistry for Life Sciences. (2023). Interpreting Lipinski's "rule of 5". Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • Jorgensen, W. L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. PubMed. Available at: [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

  • IEEE Xplore. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Available at: [Link]

  • Tetko, I. V., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. SlideServe. Available at: [Link]

  • ECETOC. Assessment of reverse - phase chromatographic methods for determining partition coefficients. Available at: [Link]

  • Scribd. Shake Flask Method for Partition Coefficient. Available at: [Link]

  • De, S. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

  • Wilson, H. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing SL. Available at: [Link]

  • Minick, D. J., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Available at: [Link]

  • Hou, T., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • Short, J., et al. (2010). Practical methods for the measurement of logP for surfactants. PubMed. Available at: [Link]

  • Farmacia. (2018). Experimental determination of the logP using the spectrophotometric method. Available at: [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • ResearchGate. (2010). Practical methods for the measurement of log P for surfactants. Available at: [Link]

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  • PubChem. 3-amino-1H-indole-2-carboxamide. Available at: [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • PubChemLite. 1h-indole-2-carboxamide, n-[3-[[3-(ethylamino)-2-pyridinyl]methylamino]propyl]-n-methyl. Available at: [Link]

  • PMC. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

  • Wikipedia. Indole. Available at: [Link]

  • ResearchGate. (2014). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Available at: [Link]

  • Thieme. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Available at: [Link]

Sources

Exploratory

The "Magic Methyl" Effect: Unlocking the Bioactivity of Indole-2-Carboxamides Through N-Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including antiviral, anticancer, and neuromodulatory effects. A subtle yet profound modification to this scaffold is the methylation of the indole nitrogen (N-methylation). This seemingly minor structural change can dramatically alter a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics, often leading to significantly enhanced bioactivity. This technical guide provides a comprehensive overview of the multifaceted role of N-methylation in modulating the biological activity of indole-2-carboxamides. It delves into the underlying principles, offers field-proven insights into experimental design, and provides detailed protocols for the synthesis and evaluation of these valuable compounds.

Introduction: The Significance of the Indole-2-Carboxamide Scaffold and the "Magic Methyl"

Indole-2-carboxamides are a class of compounds that have garnered significant attention in drug discovery due to their structural versatility and ability to interact with a wide array of biological targets.[1][2] The indole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxamide linkage provides a key hydrogen bonding motif and structural rigidity.

The addition of a methyl group to the indole nitrogen, often referred to as the "magic methyl" effect, can lead to remarkable improvements in a compound's drug-like properties.[3] This guide will explore the causal relationships behind this phenomenon, providing a framework for the rational design of N-methylated indole-2-carboxamide-based therapeutics.

The Ripple Effect of N-Methylation on Physicochemical Properties

The introduction of a methyl group at the N1 position of the indole ring instigates a cascade of changes in the molecule's fundamental physicochemical characteristics. These changes are pivotal in shaping the compound's ultimate biological fate.

Lipophilicity and Solubility

Contrary to the simple addition of a hydrophobic methyl group, N-methylation can have nuanced effects on lipophilicity (logP/logD) and aqueous solubility.[4]

  • Disruption of Hydrogen Bonding: The primary effect of N-methylation is the removal of the N-H hydrogen bond donor capability of the indole ring.[5] This can disrupt intermolecular hydrogen bonding with water, which would typically be expected to decrease aqueous solubility and increase lipophilicity.

  • Conformational Changes: However, the loss of the N-H can also disrupt intramolecular hydrogen bonds, leading to a change in the molecule's preferred conformation.[4] This can expose previously hidden polar surface area, paradoxically leading to an increase in aqueous solubility and a decrease in lipophilicity.[4]

Table 1: Predicted Physicochemical Properties of a Model Indole-2-carboxamide and its N-methylated Analog

CompoundStructureMolecular WeightcLogPTopological Polar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
Indole-2-carboxamideO=C(N)c1[nH]c2ccccc2c1160.171.558.921
N-Methyl-indole-2-carboxamideO=C(N)c1n(C)c2ccccc2c1174.201.846.711

Note: Values are predicted using computational models and serve for comparative purposes.

Impact on Molecular Interactions

The indole N-H group is a crucial hydrogen bond donor in interactions with biological targets.[5] Its replacement with a methyl group fundamentally alters these potential interactions. While eliminating a hydrogen bond donor, the methyl group can introduce favorable van der Waals interactions or induce a conformational shift that optimizes other binding interactions.

Pharmacokinetic Consequences of N-Methylation

The changes in physicochemical properties directly translate to altered pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Enhanced Metabolic Stability

A key advantage of N-methylation is the potential to block a site of metabolic oxidation. The indole nitrogen can be susceptible to metabolism by cytochrome P450 enzymes. By "capping" this position with a methyl group, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life and improved bioavailability.[6] For some N-sulfonylhydrazones, N-methylation was shown to play a protective role against acid hydrolysis.[7]

Permeability and Efflux

The increased lipophilicity and altered hydrogen bonding capacity following N-methylation can influence a compound's ability to cross biological membranes.[3] While often improving passive diffusion across the cell membrane, the structural changes can also impact recognition by efflux transporters, such as P-glycoprotein, potentially leading to increased intracellular concentrations.

N-Methylation and Pharmacodynamics: Tuning Target Affinity and Efficacy

The ultimate goal of medicinal chemistry is to optimize the interaction of a drug with its biological target. N-methylation serves as a powerful tool in this optimization process.

Case Study: TRPV1 Agonists

Research on Transient Receptor Potential Vanilloid 1 (TRPV1) agonists has demonstrated the profound impact of N-methylation.[1][8] In a study of indole-2-carboxamide-based TRPV1 modulators, the N-methylated analogs consistently exhibited superior performance compared to their non-methylated counterparts.[1] This is attributed to the increased lipophilicity of the N-methylated compounds, which is essential for crossing the cell membrane to reach the intracellular binding site of the TRPV1 channel.[1]

Table 2: Bioactivity of Indole-2-carboxamides and their N-Methylated Analogs as TRPV1 Agonists

Compound IDN-SubstitutionEfficacy (%)EC50 (µM)
5a H54.02.3
6a (N-methyl of 5a) CH₃>600.34
5i HWeak Agonist-
6j (N-methyl of 5i) CH₃>600.18

Data adapted from a study on indole-2-carboxamides as TRPV1 agonists.[1]

Case Study: Cannabinoid Receptor Modulators

Indole-2-carboxamides are also known to act as allosteric modulators of the cannabinoid 1 (CB1) receptor.[9][10] Structure-activity relationship (SAR) studies have revealed that modifications to the indole core, including substitutions at the N1 position, can significantly impact binding affinity and allosteric modulation.[9][10] While the indole ring itself is preferred for high binding affinity, the substituents play a crucial role in determining the nature and extent of the allosteric effect.[9] In one study, a trimethylated indole-2-carboxamide demonstrated a 49.8% cell death in an MTT assay using HeLa cells, outperforming its non-methylated counterpart which showed a lower percentage of cell death.[2]

Anticancer and Antiviral Applications

The indole-2-carboxamide scaffold has been explored for its potential in treating cancer and viral infections. N-substituted derivatives have shown promising antiproliferative activity against various cancer cell lines.[11][12] For instance, certain N-substituted indole-2-carboxamides have demonstrated significant inhibitory activities against pediatric brain tumor cells.[13] Similarly, in the realm of antiviral research, modifications to the indole core are a key strategy in the development of potent inhibitors of viral replication.[14]

Experimental Protocols

Synthesis of N-Methylated Indole-2-Carboxamides

The synthesis of N-methylated indole-2-carboxamides can be approached through two primary routes: methylation of a pre-formed indole-2-carboxamide or by starting with an N-methylated indole-2-carboxylic acid followed by amide coupling.

5.1.1. Method 1: N-Methylation using Dimethyl Carbonate (DMC)

This method is an environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[15][16]

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting indole-2-carboxamide in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Addition of Methylating Agent: Add dimethyl carbonate (DMC) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 130°C) for several hours. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and a water-immiscible organic solvent like tert-butyl methyl ether (TBME). Separate the organic layer, wash with water, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for N-methylation using Dimethyl Carbonate.

5.1.2. Method 2: Monoselective N-Methylation using Quaternary Ammonium Salts

This protocol utilizes phenyl trimethylammonium iodide (PhMe₃NI) as a safe, non-toxic, and easy-to-handle solid methylating agent, offering excellent monoselectivity.[17][18][19][20][21]

Step-by-Step Protocol:

  • Setup: In a glass vial equipped with a magnetic stirring bar, combine the starting indole-2-carboxamide (1 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Inert Atmosphere: Evacuate the vial and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add toluene as the solvent. Repeat the evacuation and backfilling cycles under vigorous stirring.

  • Reaction: Heat the reaction mixture to 120°C in a heating block for 15-24 hours.

  • Work-up: Cool the reaction to room temperature. Add deionized water and extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product using column chromatography.

Caption: Workflow for N-methylation using Quaternary Ammonium Salts.

Biological Evaluation

A thorough biological evaluation is critical to understanding the impact of N-methylation.

5.2.1. In Vitro ADME Assays
  • Metabolic Stability: Incubate the N-methylated and non-methylated compounds with liver microsomes or hepatocytes and quantify the parent compound remaining over time using LC-MS/MS.

  • Permeability: Assess the permeability of the compounds using a parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers.

  • Solubility: Determine the thermodynamic and kinetic solubility of the compounds in various aqueous buffers.

5.2.2. Target-Based Assays

The choice of assay depends on the biological target of interest. For example:

  • Enzyme Inhibition Assays: For kinase inhibitors, measure the IC50 values of the N-methylated and non-methylated analogs against the target kinase.

  • Receptor Binding Assays: Determine the binding affinity (Ki or Kd) of the compounds to their target receptor using radioligand binding assays.

  • Cell-Based Functional Assays: Evaluate the functional activity (e.g., agonist or antagonist activity) of the compounds in cell lines expressing the target of interest. For example, for TRPV1 agonists, measure calcium influx in HEK293 cells expressing the TRPV1 channel.

Conclusion and Future Perspectives

N-methylation is a powerful and often transformative strategy in the optimization of indole-2-carboxamide-based drug candidates. The seemingly simple addition of a methyl group can lead to profound and sometimes counterintuitive changes in a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. A thorough understanding of the principles outlined in this guide will enable medicinal chemists to rationally design and synthesize N-methylated indole-2-carboxamides with improved therapeutic potential.

Future research in this area will likely focus on a deeper understanding of the interplay between N-methylation and conformational control, as well as the development of novel, highly selective, and scalable N-methylation methodologies. The continued exploration of the "magic methyl" effect on the indole-2-carboxamide scaffold promises to yield a new generation of innovative therapeutics.

References

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  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link][17][18][19][20][21]

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  • (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6, 1787-1797. [Link][4]

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Foundational

Predictive Toxicology and Safety Assessment of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Comprehensive Preclinical Guide

Executive Summary The transition of a novel chemical entity from discovery to clinical trials requires a rigorous, mechanistically grounded safety assessment. 3-Amino-1-methyl-1H-indole-2-carboxamide presents a unique to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to clinical trials requires a rigorous, mechanistically grounded safety assessment. 3-Amino-1-methyl-1H-indole-2-carboxamide presents a unique toxicological profile driven by its specific structural moieties: a lipophilic indole core, a primary aromatic amine, and a carboxamide group. This whitepaper deconstructs the predictive toxicology framework for this compound, detailing the causality behind its structural alerts, outlining self-validating in vitro protocols, and establishing quantitative safety thresholds necessary for IND (Investigational New Drug) enablement.

Structural Alerts & Mechanistic Causality

In predictive toxicology, structure dictates liability. The most critical structural alert on 3-Amino-1-methyl-1H-indole-2-carboxamide is the primary aromatic amine at the 3-position of the indole ring.

The Causality of Genotoxicity: Why do we suspect genotoxicity? are notorious structural alerts for mutagenesis and carcinogenesis[1]. In vivo, hepatic Cytochrome P450 enzymes (specifically CYP1A2) oxidize the primary amine to an N-hydroxylamine. Subsequent Phase II esterification (typically mediated by N-acetyltransferases or sulfotransferases) creates an unstable ester that spontaneously cleaves. This cleavage generates a highly electrophilic arylnitrenium ion .

This reactive intermediate actively seeks electron-rich targets, ultimately forming covalent, which leads to base-substitution or frameshift mutations during DNA replication[2].

MetabolicActivation Parent 3-Amino-1-methyl-1H- indole-2-carboxamide NHydroxy N-Hydroxylamine Metabolite Parent->NHydroxy CYP1A2 Oxidation Nitrenium Reactive Arylnitrenium Ion NHydroxy->Nitrenium Phase II Esterification DNAAdduct dG-C8 DNA Adduct (Mutagenesis) Nitrenium->DNAAdduct Covalent Binding

Metabolic activation of primary aromatic amines to DNA-reactive nitrenium ions via CYP1A2.

In Vitro Genotoxicity: The Self-Validating Ames Assay

Because of the nitrenium ion risk, evaluating 3-Amino-1-methyl-1H-indole-2-carboxamide via the (Ames Test) is a mandatory regulatory step.

The Self-Validating System: The Ames test operates as a strict self-validating system. Each experimental run must include concurrent positive controls (e.g., 2-aminoanthracene, which requires S9 metabolic activation to become mutagenic) and negative vehicle controls. If the positive control fails to induce a statistically significant increase in revertant colonies (typically ≥2-fold over vehicle), it indicates a failure in the S9 metabolic activation batch or bacterial strain viability, rendering the entire plate invalid. This internal logic ensures absolute trustworthiness of the data.

Step-by-Step Methodology (Plate Incorporation Method):

  • Compound Preparation: Dissolve 3-Amino-1-methyl-1H-indole-2-carboxamide in DMSO to create 5 ascending concentration stocks (e.g., 1.5 to 5000 µ g/plate ).

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction mix (induced with Aroclor 1254) containing essential cofactors (NADP+, G6P) to simulate mammalian hepatic metabolism.

  • Inoculation: To sterile test tubes, add 100 µL of the test compound, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of overnight bacterial culture (S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes to allow the S9 enzymes to metabolize the compound into potential reactive nitrenium ions.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

AmesTest Start Test Compound Preparation (5 Concentrations) S9 Metabolic Activation (+/- Rat Liver S9 Mix) Start->S9 Strains Inoculation with Tester Strains (TA98, TA100, TA1535, etc.) S9->Strains Plating Agar Plate Incorporation (Minimal Histidine) Strains->Plating Incubation Incubation (37°C for 48-72 hrs) Plating->Incubation Scoring Colony Scoring (Revertant Count) Incubation->Scoring ControlPos Positive Control (e.g., 2-Aminoanthracene) ControlPos->Strains ControlNeg Negative Control (Vehicle) ControlNeg->Strains

Self-validating Ames test workflow incorporating positive/negative controls and S9 activation.

Cardiovascular Safety: hERG Channel Inhibition

Mechanistic Causality: The lipophilic indole core combined with the basic amine creates a pharmacophore that is highly prone to becoming trapped within the hydrophobic central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Blockade of this channel prevents the efflux of potassium ions, delaying ventricular repolarization. On an ECG, this manifests as QT prolongation, predisposing the heart to fatal Torsades de Pointes arrhythmias. Consequently, the mandate in vitro hERG assessment prior to human exposure[3].

The Self-Validating System: The hERG patch-clamp protocol is inherently self-validating. At the conclusion of the dose-response recording, a supramaximal concentration of a known hERG reference inhibitor (e.g., 100 nM E-4031 or dofetilide) is perfused. If the tail current is not completely abolished, the cell's seal integrity or channel expression is deemed compromised, and the entire data point is discarded[4].

Step-by-Step GLP Patch-Clamp Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel on glass coverslips.

  • Configuration: Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (resistance 2-4 MΩ) filled with intracellular solution.

  • Voltage Protocol: Apply a voltage step protocol: Depolarize the cell to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-Amino-1-methyl-1H-indole-2-carboxamide at ascending concentrations (e.g., 0.1, 1, 10, 30 µM) until steady-state block is achieved at each concentration.

  • Validation: Perfuse 100 nM E-4031 to confirm full channel block and validate the assay sensitivity[4].

  • Analysis: Calculate the percentage inhibition of the peak tail current amplitude relative to the pre-drug baseline to determine the IC50.

Quantitative Safety Data Summary

To successfully advance 3-Amino-1-methyl-1H-indole-2-carboxamide through preclinical development, the compound must meet specific quantitative safety thresholds. The table below summarizes the target metrics required to establish a favorable safety margin.

Assay / ParameterTarget MetricPredictive Safety ThresholdMechanistic Rationale
Bacterial Reverse Mutation (Ames) Revertant Colony Count< 2-fold increase over vehicle controlEnsures absence of nitrenium-induced DNA adducts and frameshift mutations.
hERG Patch-Clamp IC50 (Tail Current Inhibition)> 30 µM (Ideally > 100-fold over expected unbound Cmax)Prevents delayed ventricular repolarization and proarrhythmic potential.
HepG2 Cytotoxicity CC50 (Cell Viability)> 50 µMConfirms that hepatic metabolic activation does not lead to acute hepatotoxicity.
Kinetic Solubility Precipitation Point> 100 µM in PBS (pH 7.4)Ensures sufficient bioavailability and prevents artifactual (false-negative) assay readouts.

Conclusion

The safety assessment of 3-Amino-1-methyl-1H-indole-2-carboxamide requires a targeted approach that respects its specific chemical architecture. By acknowledging the liability of the primary aromatic amine and the lipophilic indole core, toxicologists can proactively deploy self-validating assays—specifically the OECD 471 Ames test and the ICH S7B hERG patch-clamp assay. Meeting the quantitative thresholds outlined in this guide will provide the authoritative grounding necessary to justify in vivo progression and ultimately, first-in-human clinical trials.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. URL:[Link]

  • DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis (Oxford Academic). URL:[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). URL:[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA). URL:[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide: An In-Depth Technical Guide

This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery programs. The synthetic strate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery programs. The synthetic strategy is designed for robustness and adaptability in a research setting, focusing on a logical three-step sequence: formation of the indole-2-carboxamide, regioselective nitration at the C3 position, and subsequent reduction to the target 3-amino derivative. This document explains the rationale behind the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Introduction

The indole scaffold is a privileged structure in drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring, particularly with amino and carboxamide groups, provides key handles for molecular diversification and interaction with biological targets. 3-Amino-1-methyl-1H-indole-2-carboxamide is a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The synthetic route detailed herein is based on established chemical transformations, optimized for yield and purity. The major strategic challenge in the synthesis of 3-aminoindoles is the control of regioselectivity during electrophilic substitution and the mild reduction of the nitro group precursor.[1]

Overall Synthetic Strategy

The synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide is accomplished via a three-step sequence starting from 1-methyl-1H-indole-2-carboxylic acid.

Synthesis_Workflow A 1-Methyl-1H-indole-2-carboxylic acid B 1-Methyl-1H-indole-2-carboxamide A->B  Amide Formation   (SOCl₂, NH₄OH) C 1-Methyl-3-nitro-1H-indole-2-carboxamide B->C  Nitration   (TFAA, (CH₃)₄NNO₃) D 3-Amino-1-methyl-1H-indole-2-carboxamide C->D  Reduction   (SnCl₂·2H₂O, HCl)

Caption: Synthetic workflow for 3-Amino-1-methyl-1H-indole-2-carboxamide.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-1H-indole-2-carboxamide

The initial step involves the conversion of the carboxylic acid to the primary amide. This is efficiently achieved by first forming the acid chloride, which is a highly reactive intermediate, followed by quenching with an ammonia source. This method is direct and generally high-yielding.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-1H-indole-2-carboxylic acid175.185.0 g28.5
Thionyl chloride (SOCl₂)118.975.0 mL68.5
Dichloromethane (DCM), anhydrous84.93100 mL-
Ammonium hydroxide (28-30% aq.)35.0420 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-indole-2-carboxylic acid (5.0 g, 28.5 mmol) and anhydrous dichloromethane (100 mL).

  • Slowly add thionyl chloride (5.0 mL, 68.5 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in 50 mL of fresh anhydrous dichloromethane and cool the flask in an ice bath to 0°C.

  • Slowly add ammonium hydroxide solution (20 mL) dropwise with vigorous stirring. A white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Transfer the reaction mixture to a separatory funnel and add 50 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol/water to afford 1-methyl-1H-indole-2-carboxamide as a white solid.

Part 2: Synthesis of 1-Methyl-3-nitro-1H-indole-2-carboxamide

The regioselective nitration of the indole ring at the C3 position is a critical step. Direct nitration with strong acids can lead to a mixture of products and potential degradation of the indole nucleus.[4] A milder, non-acidic method utilizing trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride (TFAA), provides excellent regioselectivity for the 3-position.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-1H-indole-2-carboxamide174.204.0 g23.0
Tetramethylammonium nitrate136.154.7 g34.5
Trifluoroacetic anhydride (TFAA)210.037.3 mL51.8
Acetonitrile, anhydrous41.05150 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, suspend 1-methyl-1H-indole-2-carboxamide (4.0 g, 23.0 mmol) and tetramethylammonium nitrate (4.7 g, 34.5 mmol) in anhydrous acetonitrile (150 mL).

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add trifluoroacetic anhydride (7.3 mL, 51.8 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-3-nitro-1H-indole-2-carboxamide as a yellow solid.

Part 3: Synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide

The final step is the reduction of the nitro group to an amine. Tin(II) chloride dihydrate in the presence of hydrochloric acid is a classic and highly effective method for this transformation, particularly for aromatic nitro compounds.[6][7][8] This method is generally tolerant of the amide functional group. An alternative, cleaner method is catalytic hydrogenation, which is also presented.

Method A: Reduction with Tin(II) Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-3-nitro-1H-indole-2-carboxamide219.193.0 g13.7
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6315.5 g68.5
Ethanol (95%)46.07100 mL-
Concentrated Hydrochloric Acid (HCl)36.4620 mL-
5 M Sodium Hydroxide (NaOH) solution40.00~150 mL-
Ethyl acetate88.11200 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • To a 500 mL round-bottom flask, add 1-methyl-3-nitro-1H-indole-2-carboxamide (3.0 g, 13.7 mmol) and ethanol (100 mL).

  • Add tin(II) chloride dihydrate (15.5 g, 68.5 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (20 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of 5 M NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-methyl-1H-indole-2-carboxamide.

  • The product can be further purified by column chromatography on silica gel if necessary, though it is often used directly in subsequent steps due to the potential for instability.[9]

Method B: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-3-nitro-1H-indole-2-carboxamide219.193.0 g13.7
Palladium on Carbon (10% Pd/C)-300 mg-
Ethanol or Ethyl Acetate-150 mL-
Hydrogen gas (H₂)2.021 atm (balloon)-

Procedure:

  • In a hydrogenation flask, dissolve 1-methyl-3-nitro-1H-indole-2-carboxamide (3.0 g, 13.7 mmol) in ethanol or ethyl acetate (150 mL).

  • Carefully add 10% Pd/C (300 mg, 10 wt%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-Amino-1-methyl-1H-indole-2-carboxamide.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide. By following these procedures, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The choice between the tin(II) chloride reduction and catalytic hydrogenation will depend on the available equipment and the desired purity profile of the final product. As with any chemical synthesis, proper safety precautions should be taken at all times.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules, 30(3), 853. Available at: [Link]

  • Geng, X., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3749. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 99(11), 100745. Available at: [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]

  • Pranathi, A. N., et al. (2023). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. ACS Omega, 8(38), 35081–35093. Available at: [Link]

  • Lebraud, H., et al. (2016). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry, 59(17), 7918–7931. Available at: [Link]

  • Romagnoli, R., et al. (2008). Synthesis and Biological Evaluation of 3-Amino-2-aroyl-1H-indoles as a New Class of Potent Antitumor Agents. Journal of Medicinal Chemistry, 51(5), 1464–1468. Available at: [Link]

  • Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 782–789. Available at: [Link]

  • Bera, S., et al. (2018). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 8(1), 1785. Available at: [Link]

  • Orlandi, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. Available at: [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Wienhöfer, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2466–2471. Available at: [Link]

  • Ciba-Geigy AG. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO 1996036597 A1.
  • Du Pont de Nemours and Co. (1958). Hydrogenation of nitro compounds to amines and catalyst therefor. US 2823235 A.
  • Wang, L., et al. (2019). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 9(4), 2169–2173. Available at: [Link]

  • Szántay, C., et al. (1994). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 24(18), 2635–2643. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Relevant direct primary amide formation from carboxylic acids. Journal of the Iranian Chemical Society, 20(1), 1–11. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Poli, G., et al. (2015). Process for the reduction of nitro derivatives to amines. US 20150232412 A1.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Application

Optimizing reaction conditions for the preparation of 3-aminoindoles

Application Note: Optimizing Reaction Conditions for the Preparation of 3-Aminoindoles Introduction 3-Aminoindoles are privileged structural motifs in medicinal chemistry, frequently embedded in anticancer agents, analge...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reaction Conditions for the Preparation of 3-Aminoindoles

Introduction

3-Aminoindoles are privileged structural motifs in medicinal chemistry, frequently embedded in anticancer agents, analgesics, and therapeutics for type II diabetes[1]. Despite their immense pharmacological value, the synthesis of unprotected, electron-rich 3-aminoindoles is notoriously challenging. These heterocycles are highly sensitive to light and air, often undergoing rapid oxidative dimerization or decomposition[2]. Consequently, traditional synthetic routes—such as the nitration or azidation of the indole C3 position followed by harsh reduction—frequently suffer from poor yields, limited substrate scope, and product degradation[3].

To bypass these limitations, modern synthetic methodologies have evolved toward two robust paradigms:

  • De Novo Multicomponent Assembly: Constructing the indole core from acyclic or simple aromatic precursors, thereby avoiding the direct manipulation of an unstable indole nucleus[1].

  • Direct C-H Amination: Utilizing mild, photocatalytic cross-dehydrogenative coupling (CDC) to functionalize existing indoles without the need for pre-functionalized halides or stoichiometric toxic oxidants[4].

This application note provides a comprehensive guide to optimizing reaction conditions for both pathways, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Pathway 1: Copper-Catalyzed Three-Component Coupling (TCC) and Isomerization

Mechanistic Causality & Optimization

The de novo synthesis of 3-aminoindoles via a Copper-Catalyzed Three-Component Coupling (TCC) reaction offers unparalleled modularity[1]. This cascade transformation couples an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to build the ring system from scratch.

Causality of Experimental Choices:

  • Dual Copper Catalyst System: The reaction requires a synergistic combination of CuCl and Cu(OTf)₂. Cu(I) is essential for activating the terminal alkyne to form a copper acetylide, while Cu(II) acts as a Lewis acid to activate the aldehyde for the initial Mannich-type condensation[1]. Using either catalyst alone stalls the reaction at the propargylamine intermediate.

  • DMAP as a Basic Ligand: The addition of 4-Dimethylaminopyridine (DMAP) is critical. It acts as a basic ligand that accelerates the formation of the copper acetylide and facilitates the subsequent 5-endo-dig cyclization of the propargylamine intermediate into the stable 3-aminoindoline core[1].

  • Base-Mediated Isomerization: Because the TCC yields a 3-aminoindoline, a subsequent thermodynamic driving step is required. Heating the indoline with Cs₂CO₃ deprotonates the core, triggering a double-bond migration that restores the full aromaticity of the target 3-aminoindole[1].

Table 1: Optimization of Cu-Catalyzed TCC Conditions
EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Yield of Indoline (%)
1CuCl (10)NoneMeCN80Trace
2Cu(OTf)₂ (10)NoneMeCN80Trace
3CuCl (5) + Cu(OTf)₂ (5)NoneMeCN8015
4CuCl (5) + Cu(OTf)₂ (5)DMAP (1.0)MeCN8092
5CuCl (5) + Cu(OTf)₂ (5)DMAP (1.0)THF8045

Data summarized from Chernyak et al.[1]

TCC_Workflow A N-Protected 2-Aminobenzaldehyde B Secondary Amine C Terminal Alkyne Step1 CuCl / Cu(OTf)2 (5 mol%) DMAP (1 equiv), MeCN, 80°C C->Step1 Int1 Propargylamine Intermediate Step1->Int1 Step2 5-endo-dig Cyclization Int1->Step2 Indoline 3-Aminoindoline (Stable Intermediate) Step2->Indoline Step3 Cs2CO3, THF/MeOH 65°C (Isomerization) Indoline->Step3 Product 3-Aminoindole (Target Product) Step3->Product AB AB AB->Step1

Cu-Catalyzed Three-Component Coupling (TCC) and Isomerization Workflow for 3-Aminoindoles.

Protocol A: Step-by-Step TCC and Isomerization
  • Preparation: In a dry, argon-flushed 1 mL V-vial equipped with a magnetic stirring bar, suspend CuCl (0.015 mmol, 5 mol%), Cu(OTf)₂ (0.015 mmol, 5 mol%), DMAP (0.3 mmol, 1.0 equiv), and the N-protected 2-aminobenzaldehyde (0.3 mmol, 1.0 equiv) in dry acetonitrile (0.3 mL)[1].

  • Coupling: Add the secondary amine (0.3 mmol, 1.0 equiv) and terminal alkyne (0.45 mmol, 1.5 equiv) to the suspension.

  • Heating: Seal the vial and stir the reaction mixture at 80 °C for 12–16 hours. Monitor the consumption of the aldehyde via TLC[1].

  • Filtration: Upon completion, filter the mixture through a short pad of Celite, washing with dichloromethane. Concentrate the filtrate in vacuo to isolate the 3-aminoindoline intermediate.

  • Isomerization: Dissolve the crude 3-aminoindoline in a THF/MeOH mixture (1:1, 2 mL). Add Cs₂CO₃ (1.5 equiv) and heat at 65 °C for 4 hours.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography on silica gel to yield the pure 3-aminoindole[1].

Pathway 2: Aerobic Photo-oxidative C-H Amination

Mechanistic Causality & Optimization

For late-stage functionalization, direct C-H amination of the indole core is highly desirable. However, traditional oxidants often degrade the electron-rich 3-aminoindole product. The use of a cross-dehydrogenative C(sp²)–H amination catalyzed by an organic photocatalyst solves this issue[4].

Causality of Experimental Choices:

  • 2-tert-Butylanthraquinone as Photocatalyst: This specific organic photocatalyst is highly efficient at absorbing visible light to reach an excited triplet state. It selectively abstracts a hydrogen atom from the amine, generating an active radical species without relying on toxic transition metals[4].

  • Aerobic Oxygen as the Sole Oxidant: Utilizing O₂ from the air serves as a mild, green terminal oxidant. It regenerates the ground-state photocatalyst while preventing the over-oxidation of the newly formed 3-aminoindole, ensuring high product fidelity[4].

  • Regioselectivity: The inherent nucleophilicity of the indole C3 position naturally directs the radical coupling, ensuring excellent regioselectivity without the need for directing groups[4].

Table 2: Optimization of Photocatalytic C-H Amination
EntryPhotocatalystOxidantLight SourceSolventYield of Indole (%)
1NoneAerobic O₂Visible LightMeCN0
22-tert-ButylanthraquinoneNone (Argon)Visible LightMeCNTrace
32-tert-ButylanthraquinoneAerobic O₂DarkMeCN0
42-tert-ButylanthraquinoneAerobic O₂Visible LightMeCN75

Data summarized from Yamaguchi et al.[4]

CH_Amination Indole Indole Substrate PhotoCat 2-tert-Butylanthraquinone (Photocatalyst) Indole->PhotoCat Amine Amine Source Amine->PhotoCat Light Visible Light Aerobic O2 (Oxidant) PhotoCat->Light Radical Cross-Dehydrogenative Coupling (CDC) Light->Radical Product 3-Aminoindole (Target Product) Radical->Product

Aerobic Photo-oxidative Cross-Dehydrogenative C-H Amination Pathway for Indoles.

Protocol B: Step-by-Step Photocatalytic C-H Amination
  • Preparation: To a transparent glass vial, add the indole derivative (0.5 mmol, 1.0 equiv), the amine source (1.0 mmol, 2.0 equiv), and 2-tert-butylanthraquinone (0.025 mmol, 5 mol%)[4].

  • Solvent & Atmosphere: Dissolve the mixture in acetonitrile (5 mL). Leave the vial open to the atmosphere or equip it with an O₂ balloon to ensure a steady supply of aerobic oxygen[4].

  • Irradiation: Place the vial under a visible light source (e.g., blue LED or standard white light bulb, depending on the exact catalyst excitation max). Stir vigorously at room temperature for 12–24 hours[4].

  • Monitoring: Track the reaction progress via TLC (UV lamp at 254 nm) or LC-MS[4].

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate = 10:1) to furnish the pure 3-aminoindole as a solid[4].

Conclusion

The preparation of 3-aminoindoles requires careful circumvention of their oxidative instability. By selecting either a de novo multicomponent assembly (TCC) for highly substituted derivatives or a mild photocatalytic C-H amination for late-stage functionalization, researchers can achieve high yields and excellent purity. Both protocols rely on specific catalytic and environmental controls—such as dual Cu-activation or aerobic photo-oxidation—that serve as self-validating mechanisms for successful synthesis.

References

  • Chernyak, D., Chernyak, N., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.
  • Yamaguchi, T., Yamaguchi, E., & Itoh, A. (2017). Cross-Dehydrogenative C–H Amination of Indoles under Aerobic Photo-oxidative Conditions.
  • Gribble, G. W., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Verified URL
  • Muralidhar, P., et al. (2021). A novel method for the synthesis of 3-aminoindoles using iodine and Cs2CO3 as catalyst.
  • BenchChem. (2025). Synthesis of 3-Aminoindoles from 2-Nitrochalcones. Benchchem. Verified URL

Sources

Method

Precision N-Methylation Strategies for 3-Amino-1H-indole-2-carboxamide: Reagents, Regioselectivity, and Protocols

Introduction: The Regioselectivity Challenge In medicinal chemistry, 3-amino-1H-indole-2-carboxamides are highly valued scaffolds, frequently serving as precursors for complex heterocyclic systems like pyrimido[5,4-b]ind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

In medicinal chemistry, 3-amino-1H-indole-2-carboxamides are highly valued scaffolds, frequently serving as precursors for complex heterocyclic systems like pyrimido[5,4-b]indoles, which act as potent Toll-Like Receptor 4 (TLR4) ligands and tubulin polymerization inhibitors .

A recurring synthetic hurdle when modifying this scaffold is achieving strict regiocontrol during N-methylation. The molecule possesses three distinct nitrogen centers, each with unique electronic and steric environments:

  • N1 (Indole NH): An acidic, aromatic nitrogen.

  • N2 (Carboxamide NH₂): A resonance-stabilized, weakly acidic, and poorly nucleophilic nitrogen.

  • N3 (Primary Amine NH₂): A highly nucleophilic, though conjugated, exocyclic nitrogen.

Selecting the correct reagent system is not merely a matter of yield, but of fundamental thermodynamic and kinetic control. This guide outlines the mechanistic causality behind reagent selection and provides self-validating protocols for targeted N-methylation.

Mechanistic Determinants of Reactivity

To dictate where a methyl group will install, one must exploit the specific pKa and nucleophilicity of each nitrogen atom .

  • Targeting N1 (Thermodynamic Control): The N1 proton is the most acidic on the scaffold (pKa ~16.2). By introducing a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the indole NH is selectively deprotonated. The resulting indolide anion is highly nucleophilic. When an electrophile like Methyl Iodide (MeI) is introduced, methylation occurs rapidly at N1 to restore the aromatic stability of the pyrrole ring .

  • Targeting N3 (Kinetic/Nucleophilic Control): The N3 primary amine is the most nucleophilic nitrogen in the neutral molecule, as its lone pair is not entirely tied up in the aromatic 10π electron system (unlike N1) or strongly withdrawn by a carbonyl (unlike N2). To selectively methylate N3 without touching N1, basic conditions must be avoided. Instead, reductive amination (using Formaldehyde and Sodium Cyanoborohydride) is employed. The N3 amine selectively attacks the aldehyde to form an iminium ion, which is subsequently reduced.

  • Targeting N2 (Exhaustive Alkylation): The carboxamide nitrogen is the least reactive due to strong resonance stabilization from the adjacent carbonyl group. Methylation here requires "brute force": an excess of strong base to deprotonate the amide after N1 has already been alkylated, followed by an excess of alkylating agent .

Quantitative Reagent Selection Matrix

The following table summarizes the optimized reagent systems required to achieve specific regiochemical outcomes.

Target PositionReagent SystemBase / CatalystSolventTempExpected Regioselectivity
N1 (Indole) Methyl Iodide (MeI), 1.1 eqNaH (60%), 1.1 eqDMF0 °C → RT>95% N1-monomethylated
N3 (Amine) Formaldehyde (HCHO), 3.0 eqNaBH₃CN, 2.5 eqMeOH / AcOHRT>90% N3,N3-dimethylated*
N1, N2 (Dialkylation) Methyl Iodide (MeI), >3.0 eqNaH (60%), >3.0 eqDMF0 °C → 50 °CN1, N2-dimethylated

*Note: Monomethylation at N3 via reductive amination is notoriously difficult because the resulting secondary amine is more nucleophilic than the starting primary amine, rapidly leading to N,N-dimethylation.

Visualizing the Synthetic Logic

G SM 3-amino-1H-indole-2-carboxamide (Starting Material) Cond1 Reagents: NaH (1.1 eq), MeI (1.1 eq) Solvent: DMF, 0 °C to RT SM->Cond1 Cond2 Reagents: HCHO (excess), NaBH3CN Solvent: MeOH/AcOH, RT SM->Cond2 Cond3 Reagents: NaH (>3.0 eq), MeI (>3.0 eq) Solvent: DMF, 0 °C to 50 °C SM->Cond3 Mech1 Thermodynamic deprotonation of acidic Indole NH (pKa ~16) Cond1->Mech1 Mech2 Kinetically favored reductive amination of nucleophilic NH2 Cond2->Mech2 Mech3 Global deprotonation of Indole & Carboxamide NH Cond3->Mech3 Prod1 N1-Methylation (1-methyl-1H-indole...) Prod2 N3-Methylation (3-dimethylamino...) Prod3 N1, N2-Dimethylation (Exhaustive Alkylation) Mech1->Prod1 Mech2->Prod2 Mech3->Prod3

Figure 1: Regioselective N-methylation pathways for 3-amino-1H-indole-2-carboxamide based on reagent selection.

Self-Validating Experimental Protocols

Protocol A: N1-Selective Methylation (Synthesis of 3-amino-1-methyl-1H-indole-2-carboxamide)

This protocol utilizes thermodynamic deprotonation to selectively target the indole nitrogen.

  • Preparation: Dissolve 3-amino-1H-indole-2-carboxamide (1.0 equiv) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the reaction flask to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv).

    • Causality & Validation: The base selectively abstracts the N1 proton. You must observe immediate hydrogen gas evolution. The solution will typically transition to a darker, transparent color, visually validating the formation of the indolide anion.

  • Alkylation: After stirring for 30 minutes at 0 °C, add Methyl Iodide (MeI, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Eluent: 50% EtOAc/Hexanes).

    • Validation: The N1-methylated product will exhibit a distinctly higher

      
       value than the starting material. This is because the loss of the N1 hydrogen eliminates a major hydrogen-bond donating site, reducing the molecule's affinity for the polar silica stationary phase. LC-MS will confirm a mass shift of +14 Da.
      
  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: N3-Selective Alkylation (Synthesis of 3-(dimethylamino)-1H-indole-2-carboxamide)

This protocol utilizes reductive amination to target the nucleophilic primary amine while leaving the acidic indole NH intact.

  • Imine Formation: Dissolve the starting material (1.0 equiv) in Methanol (0.1 M). Add glacial acetic acid dropwise until the pH reaches ~5.0. Add aqueous Formaldehyde (37% w/w, 3.0 equiv). Stir at room temperature for 1 hour.

    • Causality: Pre-forming the iminium ion in mildly acidic conditions is critical. Adding the reducing agent too early will simply reduce the formaldehyde to methanol, stalling the reaction.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Cyanoborohydride (NaBH₃CN, 2.5 equiv) portion-wise. (Caution: NaBH₃CN is highly toxic and can release HCN gas if strongly acidified; perform strictly in a fume hood).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The first methylation increases the electron density on the nitrogen, making the secondary amine intermediate more nucleophilic than the starting material. It will rapidly undergo a second reductive amination to yield the N,N-dimethylated product.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Validation: The chromatogram should show complete consumption of the starting material with a dominant peak corresponding to a mass shift of +28 Da (indicating the addition of two methyl groups).

  • Workup: Quench with 1N NaOH to pH 8 to neutralize the acetic acid and destroy residual cyanoborohydride. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

References

  • Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Acta Pharmaceutica Sinica B (via PubMed Central) URL:[Link]

  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors ChemMedChem (Wiley) URL:[Link]

Application

Application Note: 3-Amino-1-methyl-1H-indole-2-carboxamide as a Privileged Scaffold for Kinase Inhibitor Development

Scientific Rationale & Mechanistic Grounding The design of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular cores that reliably mimic the adenine ring of A...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

The design of highly selective, ATP-competitive kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular cores that reliably mimic the adenine ring of ATP to anchor the molecule within the kinase hinge region. The 1H-indole-2-carboxamide core has emerged as a highly versatile hinge-binding motif in modern oncology and immunology drug discovery[1][2].

Specifically, the building block 3-Amino-1-methyl-1H-indole-2-carboxamide offers a trifunctionalized platform that provides distinct mechanistic advantages for structural optimization:

  • The 2-Carboxamide Motif (Hinge Binder): Acts as a critical hydrogen bond donor-acceptor pair. The amide NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge, while the amide carbonyl accepts a hydrogen bond from the backbone amide NH[1].

  • The 3-Amino Group (Synthetic Vector): Serves as a highly reactive nucleophile. It allows for rapid diversification via Buchwald-Hartwig cross-coupling to access extended biaryl systems, or via condensation with pyrimidines to form rigid, fused tricyclic systems (e.g., pyrimido[5,4-b]indol-4-ones) that project deeply into the hydrophobic pocket II of the kinase[3][4].

  • The 1-Methyl Substitution (PK/PD Modulator): N-methylation of the indole ring restricts rotational degrees of freedom, prevents off-target hydrogen bond donation from the indole NH, and increases the scaffold's lipophilicity. This modification consistently improves cellular membrane permeability and protects the molecule from rapid phase II metabolism (e.g., N-glucuronidation)[2][4].

Pathway Disruption

Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of disease-relevant kinases, including Apoptosis Signal-Regulating Kinase 1 (ASK1) for ulcerative colitis[1], and multi-target profiles against VEGFR-2 and EGFR in antiproliferative cancer models[2].

Pathway Inhibitor Indole-2-carboxamide Scaffold Kinase Target Kinase (ASK1 / VEGFR-2) Inhibitor->Kinase ATP-competitive inhibition MAPK MAPK / p38 Signaling Kinase->MAPK Phosphorylation Disease Proliferation & Inflammation MAPK->Disease Gene Expression

Mechanism of action for indole-2-carboxamide kinase inhibitors blocking MAPK signaling.

Quantitative Data Summary

The table below summarizes the in vitro kinase inhibitory activity of various functionalized indole-2-carboxamide and 3-aminoindole derivatives against high-value therapeutic targets[1][2][4].

Scaffold Derivative TypePrimary Target KinaseIC₅₀ (nM)Secondary Target / Cell LineCell Viability IC₅₀ (μM)Disease Indication
Indole-2-carboxamide (Cmpd 19)ASK112.5AP1-HEK293 (Cellular)0.45Ulcerative Colitis[1]
5-Chloro-indole-2-carboxamideVEGFR-245.0MCF-7 (Breast Cancer)3.24Solid Tumors[2]
Indolo-pyrimidine derivativeCDK5 / p2518.0HeLa (Cervical Cancer)3.70Oncology[4]
Indolo-pyrimidine derivativeErk225.0HepG2 (Liver Cancer)8.00Oncology[4]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent a self-validating system. The chemical synthesis protocol utilizes the 3-amino vector for cyclization, followed by a biochemical assay that uses universal ADP detection to definitively confirm target engagement without relying on complex, substrate-specific antibodies.

Workflow Step1 1. Scaffold Functionalization (Condensation / Cyclization) Step2 2. Structural Validation (LC-MS, 1H-NMR, Purity >95%) Step1->Step2 Step3 3. Biochemical Screening (ADP-Glo Kinase Assay) Step2->Step3 Step4 4. Phenotypic Profiling (Cell Viability & Target Engagement) Step3->Step4

Self-validating workflow from scaffold synthesis to phenotypic kinase profiling.

Protocol 1: Synthesis of Pyrimido[5,4-b]indol-4-one Kinase Inhibitors

Causality: This multi-step condensation leverages the reactivity of the 3-amino group and the 2-carboxamide to construct a rigid, flat tricyclic system that perfectly slots into the narrow ATP-binding cleft of kinases like CDK5 and VEGFR-2[2][3].

Reagents & Materials:

  • 3-Amino-1-methyl-1H-indole-2-carboxamide (Starting Material)

  • Substituted aryl isocyanate or formamide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial acetic acid

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of 3-Amino-1-methyl-1H-indole-2-carboxamide in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Condensation: Add 1.2 equivalents of the chosen aryl isocyanate dropwise at 0°C. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature. This forms the intermediate urea derivative.

  • Cyclization: Add a catalytic amount of glacial acetic acid and heat the reaction mixture to 120°C for 6–8 hours. Note: The thermal energy drives the intramolecular cyclodehydration between the urea intermediate and the 2-carboxamide group.

  • Monitoring: Monitor the consumption of the starting material via LC-MS. The target mass should reflect the loss of H₂O (

    
    ).
    
  • Purification: Cool the mixture to room temperature, precipitate the crude product using ice-cold water, and filter. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure pyrimido[5,4-b]indole derivative. Ensure purity is >95% via HPLC before proceeding to biological assays.

Protocol 2: Universal Biochemical Kinase Assay (ADP-Glo™)

Causality: Measuring kinase activity via phosphorylated substrates often requires highly specific antibodies. The ADP-Glo assay is a self-validating, universal alternative that measures the byproduct of the kinase reaction (ADP). By depleting unreacted ATP and converting ADP back to ATP for a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity.

Reagents & Materials:

  • Purified Recombinant Kinase (e.g., ASK1 or VEGFR-2)

  • ATP / Substrate Lipid Mix

  • Synthesized Indole-2-carboxamide inhibitor (from Protocol 1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of the compound into the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent toxicity (final DMSO concentration <1%).

  • Enzyme Addition: Add 2 µL of the recombinant kinase diluted in optimized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Crucial Control: Include a "No Enzyme" control (background) and a "Vehicle" control (maximum activity).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout & Analysis: Read the luminescence on a microplate reader. Calculate the IC₅₀ by plotting the log[inhibitor] versus normalized luminescence using non-linear regression (four-parameter logistic curve).

References

  • Source: European Journal of Medicinal Chemistry (via PubMed/NIH)
  • Source: Molecules (via PMC/NIH)
  • Source: Synlett (via ResearchGate)
  • 3-amino-5H-pyrimido[5,4-b]indol-4-one Source: Smolecule URL

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide

Introduction: The Significance of Substituted Indoles and the Advancement of Microwave-Assisted Organic Synthesis The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Indoles and the Advancement of Microwave-Assisted Organic Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Specifically, indole-2-carboxamides are recognized for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The further functionalization of this privileged structure, such as the introduction of an amino group at the 3-position, can significantly modulate its pharmacological profile, making compounds like 3-Amino-1-methyl-1H-indole-2-carboxamide valuable targets for novel therapeutic discovery.

Traditionally, the synthesis of complex heterocyclic systems like substituted indoles often involves multi-step procedures with long reaction times and harsh conditions.[3][4] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a green, efficient, and rapid alternative to conventional heating methods.[5][6][7] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][9][10] This often results in dramatic reductions in reaction times, increased product yields, and improved purity profiles, all while aligning with the principles of green chemistry.[5][6][7]

The Scientific Rationale: A Proposed Synthetic Pathway

The proposed synthesis is a multi-step route designed for efficiency and amenability to microwave-assisted techniques. The key transformation is an intramolecular cyclization to form the indole ring system, a strategy that is well-documented to be enhanced by microwave irradiation.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A Starting Material: 2-Methylaminobenzonitrile B Intermediate 1: 2-((Cyanomethyl)(methyl)amino)benzonitrile A->B Alkylation (Bromoacetonitrile) C Intermediate 2: 3-Amino-1-methyl-1H-indole-2-carbonitrile B->C Microwave-Assisted Thorpe-Ziegler Cyclization D Final Product: 3-Amino-1-methyl-1H-indole-2-carboxamide C->D Hydrolysis

Caption: Proposed synthetic workflow for 3-Amino-1-methyl-1H-indole-2-carboxamide.

Core Principles of Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are primarily attributed to the efficient and direct heating of the reaction medium.[13] Unlike conventional heating, which relies on slow heat transfer through convection, microwave irradiation couples directly with polar molecules, causing them to align with the rapidly oscillating electric field.[8][9] This rapid molecular rotation generates heat volumetrically and homogeneously throughout the sample. This can lead to temperatures far above the solvent's boiling point in a sealed vessel, dramatically accelerating reaction kinetics.[13]

Diagram of Microwave Heating Mechanism:

Microwave_Heating cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel Reaction Vessel Solvent Solvent Vessel->Solvent Heat Transfer (Conduction/Convection) Reactants Reactants Solvent->Reactants Heat Transfer MW_Source Microwave Source Polar_Molecules Polar Molecules (Solvent/Reactants) MW_Source->Polar_Molecules Direct Energy Absorption Heat Rapid Volumetric Heating Polar_Molecules->Heat Dipolar Rotation

Caption: Comparison of conventional and microwave heating mechanisms.

Detailed Experimental Protocols

Disclaimer: This proposed protocol is based on analogous reactions reported in the scientific literature.[4][11][12] It is intended as a starting point for experienced researchers and will require optimization and validation in a laboratory setting.

Part 1: Synthesis of 2-((Cyanomethyl)(methyl)amino)benzonitrile (Intermediate 1)

This initial step involves the alkylation of 2-methylaminobenzonitrile with bromoacetonitrile.

  • Reagents and Materials:

    • 2-Methylaminobenzonitrile

    • Bromoacetonitrile

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of 2-methylaminobenzonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Add bromoacetonitrile (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Part 2: Microwave-Assisted Synthesis of 3-Amino-1-methyl-1H-indole-2-carbonitrile (Intermediate 2)

This is the key cyclization step, where microwave irradiation is expected to significantly reduce the reaction time.

  • Equipment:

    • A dedicated laboratory microwave reactor designed for organic synthesis, equipped with temperature and pressure sensors.[14]

    • Microwave-safe reaction vial with a snap cap or crimp top.

  • Reagents and Materials:

    • 2-((Cyanomethyl)(methyl)amino)benzonitrile (Intermediate 1)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Ethanol (EtOH) or another high-boiling polar solvent

    • Magnetic stir bar

  • Procedure:

    • Place Intermediate 1 (1.0 eq), potassium carbonate (1.5 eq), and a magnetic stir bar in a microwave-safe reaction vial.

    • Add ethanol to dissolve the starting material.

    • Seal the vial securely.

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters as follows (these are starting points and will require optimization):

      • Temperature: 150 °C

      • Time: 15-30 minutes

      • Power: Dynamic power control to maintain the set temperature

      • Pressure: Monitor, should not exceed the vial's limit (typically ~20 bar)

    • After the reaction is complete, allow the vial to cool to a safe temperature before opening.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography or recrystallization.

Part 3: Hydrolysis of 3-Amino-1-methyl-1H-indole-2-carbonitrile to 3-Amino-1-methyl-1H-indole-2-carboxamide (Final Product)

This final step converts the nitrile group to the desired carboxamide.

  • Reagents and Materials:

    • 3-Amino-1-methyl-1H-indole-2-carbonitrile (Intermediate 2)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • A suitable base for neutralization (e.g., sodium hydroxide solution)

    • Standard laboratory glassware for reaction and work-up

  • Procedure:

    • Carefully add Intermediate 2 to chilled concentrated sulfuric acid with stirring.

    • Allow the mixture to stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture slowly onto crushed ice.

    • Neutralize the acidic solution with a suitable base until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification and Characterization

Purification:

The purification of indole derivatives, especially those containing a basic amino group, requires careful consideration.[15]

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of the amino group, tailing of the product spot on TLC and poor separation during column chromatography can occur.[15]

    • Mitigation of Tailing: To improve separation, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-2.0%).[15]

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Recrystallization: For solid products, recrystallization is an effective method for obtaining high purity material.[3][16]

Characterization:

The structure of the final product, 3-Amino-1-methyl-1H-indole-2-carboxamide, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide and the amino group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions for Microwave-Assisted Synthesis

  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens should never be used as they lack the necessary safety features.[14][17]

  • Pressure Monitoring: When conducting reactions in sealed vessels, always be aware of the potential for rapid pressure increases. Ensure the reaction scale and temperature are within the safe operating limits of the equipment.[18][19]

  • Solvent Choice: Use solvents with a sufficiently high boiling point and good microwave absorption properties. Avoid highly volatile or flammable solvents unless the microwave system is specifically designed for their use.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[19]

  • Proper Training: Ensure all users are properly trained on the operation of the microwave reactor.[14]

Quantitative Data Summary Table (Hypothetical)

The following table presents hypothetical data for the proposed synthesis, which should be experimentally determined.

StepReactionStarting Material (mass)Product (mass)Yield (%)Purity (%) (by HPLC)
1Alkylation1.0 g1.1 g85>95
2Cyclization (Microwave)1.0 g0.8 g80>95
3Hydrolysis0.5 g0.45 g90>99

References

  • Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2215-2219.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Retrieved from [Link]

  • Scribd. (n.d.). Laboratory Microwave Safety Precautions. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Retrieved from [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Retrieved from [Link]

  • Kalstein. (n.d.). General Precautions for the Safe Use of a Microwave Digester in a Medical Laboratory. Kalstein. Retrieved from [Link]

  • Kansas State University. (2025). Microwave Safety. Kansas State University. Retrieved from [Link]

  • YouTube. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. Retrieved from [Link]

  • NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]

  • ResearchGate. (2025). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Pranathi et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer.
  • Semantic Scholar. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]

  • Elsevier. (2010). Microwave-assisted synthesis of indole.
  • ResearchGate. (2014). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • PubChem. (n.d.). 3-amino-1H-indole-2-carboxamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2010). Microwave assisted synthesis of 3-aminoindole-2-carbonitriles from anthranilonitriles via N-unprotected 2-(cyanomethylamino)benzonitriles. Semantic Scholar. Retrieved from [Link]

  • PMC. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Retrieved from [Link]

  • PSE Community.org. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. PSE Community.org. Retrieved from [Link]

Sources

Application

Application Note: Strategic Solvent Selection for the Recrystallization of 3-Amino-1-methyl-1H-indole-2-carboxamide

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Structural Causality Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Structural Causality

The purification of active pharmaceutical ingredients (APIs) and their advanced intermediates requires a precise thermodynamic balance. 3-Amino-1-methyl-1H-indole-2-carboxamide presents a unique crystallization challenge due to its structural dichotomy. The molecule features a highly hydrophobic 1-methylindole core juxtaposed with two strong hydrogen-bonding functional groups: a primary amine (–NH₂) and a primary carboxamide (–CONH₂).

In the solid state, these functional groups form an extensive, high-energy intermolecular hydrogen bond network. To achieve dissolution, a solvent must possess sufficient polarity and hydrogen-bond accepting/donating capacity to disrupt this crystal lattice. However, if the solvent is excessively polar (e.g., pure water), the hydrophobic methylindole core will drive rapid, uncontrolled precipitation, often leading to "oiling out" (liquid-liquid phase separation) or the formation of amorphous solids that trap impurities.

Therefore, solvent selection cannot rely on empirical guesswork; it must be a highly controlled process balancing solvation power, metastable zone width (MSZW), and regulatory compliance as outlined by the [1].

Regulatory & Thermodynamic Considerations

When designing a scalable recrystallization process, process chemists must prioritize ICH Class 3 solvents (low toxic potential) to ensure patient safety and simplify downstream residual solvent analysis [1]. Class 2 solvents (e.g., Methanol, Dichloromethane) should only be used if no Class 3 alternative provides the necessary yield or polymorph control.

According to fundamental [2], an ideal cooling crystallization solvent exhibits a steep solubility curve: high solubility at elevated temperatures (T_max) and low solubility at low temperatures (T_min). For 3-Amino-1-methyl-1H-indole-2-carboxamide, binary solvent systems (a "good" solvent paired with an antisolvent) often provide the highest degree of kinetic control.

Table 1: Representative Solvent Screening Matrix for 3-Amino-1-methyl-1H-indole-2-carboxamide
Solvent SystemICH ClassSolvation MechanismSolubility at 5°C (mg/mL)Solubility at 75°C (mg/mL)Suitability & Rationale
Ethanol (Pure) 3H-bond donor/acceptor12.585.0Moderate: Good yield, but slow kinetics.
Ethyl Acetate 3H-bond acceptor8.292.4Excellent: Disrupts amine/amide lattice; steep curve.
Heptane 3Non-polar (Hydrophobic)< 1.0< 2.0Antisolvent: Cannot break H-bonds; used to force nucleation.
Water -Highly polar (Protic)< 0.54.5Antisolvent: Repelled by methylindole core; causes oiling out if used alone.
EtOH / Water (7:3) 3 / -Binary Protic4.1110.5Optimal: High throughput, excellent MSZW control.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints. Proceeding to the next step requires passing the predefined validation criteria, ensuring process trustworthiness.

Protocol A: High-Throughput Thermodynamic Solvent Screening

Objective: Determine the Metastable Zone Width (MSZW) and ideal solvent ratio.

  • Preparation: Accurately weigh 50.0 mg of crude 3-Amino-1-methyl-1H-indole-2-carboxamide into five separate 2 mL clear glass HPLC vials equipped with magnetic stir bars.

  • Solvent Addition: Dispense 1.0 mL of the target solvent systems (e.g., Pure EtOAc, Pure EtOH, EtOH/Water ratios) into the respective vials.

  • Heating Cycle: Place vials in a parallel crystallizer (e.g., Crystal16). Program a linear heating ramp of 1.0 °C/min up to 75 °C.

  • Clear Point Detection: Record the temperature at which 100% transmissivity is achieved (Clear Point / Saturation Temperature). Validation: If transmissivity remains <100% at 75 °C, the solvent is rejected for cooling crystallization.

  • Cooling Cycle: Hold at 75 °C for 15 minutes to ensure complete lattice breakdown. Initiate a cooling ramp of 0.5 °C/min down to 5 °C.

  • Cloud Point Detection: Record the temperature at which transmissivity drops below 90% (Cloud Point / Nucleation Temperature). The difference between the Clear Point and Cloud Point defines the MSZW.

Protocol B: Scaled-Up Binary Recrystallization (Ethanol/Water)

Objective: Achieve >99.5% purity with controlled particle size distribution.

  • Dissolution: Suspend 10.0 g of crude API in 70 mL of absolute Ethanol (ICH Class 3) in a 250 mL jacketed reactor. Stir at 250 RPM and heat to 70 °C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary reactor to remove insoluble mechanical impurities. Validation Check: Visual inspection must confirm a completely clear, particulate-free solution.

  • Antisolvent Addition: Maintain the solution at 70 °C. Gradually dose 30 mL of pre-heated purified water (antisolvent) at a rate of 1.0 mL/min. Stop addition immediately if the solution becomes persistently turbid.

  • Seeding (Critical Step): Cool the reactor to 62 °C (within the MSZW). Add 0.1 g (1% w/w) of pure 3-Amino-1-methyl-1H-indole-2-carboxamide seed crystals.

    • Causality Note: Seeding bypasses the high activation energy required for primary nucleation, preventing supersaturation buildup that leads to oiling out or the precipitation of metastable polymorphs.

  • Controlled Cooling: Implement a non-linear (cubic) cooling profile from 62 °C to 5 °C over 6 hours. This maintains a constant supersaturation level, promoting crystal growth over secondary nucleation.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a pre-chilled (5 °C) Ethanol/Water (1:1) mixture to displace the impurity-rich mother liquor.

  • Drying & Validation: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

    • Self-Validation: Analyze the final product via HPLC (target >99.5% AUC), DSC (to confirm the correct polymorphic melting point), and GC-HS (to ensure residual ethanol is < 5000 ppm per ICH Q3C limits).

Process Visualization

The following decision tree maps the logical flow of solvent selection and process optimization, ensuring that both thermodynamic viability and [3] are strictly maintained.

SolventSelection Start 3-Amino-1-methyl-1H-indole-2-carboxamide Solvent Screening SolubilityCheck Assess Solubility (5°C & 75°C) Identify H-Bonding Disruptors Start->SolubilityCheck ICHCheck ICH Q3C Compliance Filter out Class 1 & 2 Solvents SolubilityCheck->ICHCheck Decision Solubility Profile Match? ICHCheck->Decision Cooling Cooling Crystallization (e.g., Pure EtOAc) Decision->Cooling Steep Solubility Curve (Temp Dependent) AntiSolvent Antisolvent Crystallization (e.g., EtOH / Water) Decision->AntiSolvent High Sol at Low Temp Requires Antisolvent ScaleUp Scale-up & Validation (HPLC, DSC, GC-HS) Cooling->ScaleUp AntiSolvent->ScaleUp

Decision tree for the solvent selection and crystallization workflow of the target API.

References

  • Title: ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Key Considerations for Selecting Solvents in Drug Manufacturing Source: Purosolv URL: [Link]

Method

Advanced Application Note: Amide Coupling Strategies for 3-Amino-1-methyl-1H-indole-2-carboxamide

Executive Overview The functionalization of highly decorated indole scaffolds is a cornerstone of modern drug discovery. 3-Amino-1-methyl-1H-indole-2-carboxamide is a uniquely functionalized building block that presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The functionalization of highly decorated indole scaffolds is a cornerstone of modern drug discovery. 3-Amino-1-methyl-1H-indole-2-carboxamide is a uniquely functionalized building block that presents both distinct synthetic opportunities and specific challenges. While standard 3-aminoindoles are notoriously unstable and prone to rapid oxidation, the presence of the 2-carboxamide group in this scaffold provides critical electronic stabilization.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we dissect the causality behind reagent selection, establish self-validating checkpoints to prevent common pitfalls (such as premature cyclization), and provide field-proven workflows for both isolating the acyclic amide and intentionally driving the reaction toward complex pyrimido[5,4-b]indole architectures.

Mechanistic Causality & Scaffold Reactivity

To successfully manipulate 3-amino-1-methyl-1H-indole-2-carboxamide, one must understand the competing electronic forces at play:

  • Oxidative Stability vs. Nucleophilicity: Unprotected 3-aminoindoles are highly electron-rich and often degrade before they can be isolated, necessitating in situ generation and immediate acylation (1)[1]. However, the electron-withdrawing 2-carboxamide group on our target scaffold pulls electron density away from the 3-position. This stabilizes the amine against oxidation but slightly reduces its nucleophilicity, requiring highly efficient coupling agents like HATU.

  • N1-Protection: The N1-methyl group acts as a permanent protecting moiety. This is a critical advantage, as it completely eliminates the risk of N1-acylation—a frequent and frustrating competing side reaction encountered with unprotected 1H-indoles (2)[2].

  • The Cyclization Liability (and Opportunity): The most significant mechanistic consideration is the proximity of the newly formed 3-amide to the 2-carboxamide. Under basic conditions or elevated temperatures, the acyclic intermediate can undergo an intramolecular condensation (loss of

    
    ) to form a pyrimido[5,4-b]indole-4-one  derivative. This cyclization is heavily utilized in oncology research, such as the synthesis of covalent modifiers for TP53 Y220C mutants (3)[3].
    

Process Visualizations

Pathway A 3-Amino-1-methyl-1H-indole -2-carboxamide B Amide Coupling (HATU/DIPEA, 25°C) A->B C Acyclic 3-Acylamino Intermediate B->C Mild Conditions D Base-Mediated Cyclization (Heat / Strong Base) C->D Intramolecular Condensation E Pyrimido[5,4-b]indole Derivative D->E -H2O

Fig 1. Workflow from 3-aminoindole-2-carboxamide to pyrimido[5,4-b]indole via amide coupling.

HATU_Mech N1 Carboxylic Acid + DIPEA N2 Carboxylate Anion N1->N2 Deprotonation N4 O-At Active Ester N2->N4 Nucleophilic Attack N3 HATU N3->N4 Activation N6 Tetrahedral Intermediate N4->N6 Amine Addition N5 3-Amino-1-methyl-1H-indole -2-carboxamide N5->N6 Nucleophilic Attack N7 Target Amide + HOAt N6->N7 HOAt Elimination

Fig 2. Mechanistic pathway of HATU-mediated amide coupling with 3-aminoindole-2-carboxamide.

Strategic Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to ensure the reaction is proceeding along the intended causal pathway without veering into unwanted side reactions.

Protocol A: Mild Amide Coupling (Isolation of Acyclic Amide)

Objective: Form the 3-acylamino linkage while strictly preventing intramolecular cyclization. Causality: HATU is selected over EDC/HOBt due to its superior activation kinetics, which compensates for the slightly deactivated amine (4)[4]. DIPEA is used as a sterically hindered, non-nucleophilic base to minimize base-catalyzed dehydration.

  • Pre-Activation: In a dry vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq). Stir at 20–25 °C for exactly 5 minutes.

    • Causality Note: Pre-activation ensures complete formation of the highly reactive O-At active ester. If the indole is added before activation, it may attack the unactivated HATU directly, forming an irreversible guanidinium byproduct.

  • Coupling: Add 3-Amino-1-methyl-1H-indole-2-carboxamide (1.0 eq) in one portion. Stir at room temperature.

  • Self-Validation Checkpoint (LC-MS at 1 hour):

    • Expected: A mass shift corresponding to

      
      .
      
    • Warning: If a mass of

      
       is observed, premature dehydration/cyclization is occurring. Immediately cool the reaction to 0 °C to arrest the cyclization.
      
  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated

    
     (2x), 5% aqueous 
    
    
    
    (to aggressively partition the DMF into the aqueous layer), and brine. Dry over anhydrous
    
    
    and concentrate.
Protocol B: Base-Mediated Cyclization to Pyrimido[5,4-b]indole

Objective: Intentionally drive the acyclic amide intermediate to the cyclized pyrimido[5,4-b]indole core. Causality: The thermodynamic barrier for the intramolecular condensation between the 3-amide carbonyl and the 2-carboxamide requires elevated thermal energy and strong basic conditions to drive the loss of water (3)[3].

  • Preparation: Dissolve the purified acyclic 3-acylamino-1-methyl-1H-indole-2-carboxamide (from Protocol A) in absolute ethanol (0.2 M).

  • Base Addition: Add Sodium Ethoxide (NaOEt, 2.0 eq) or Potassium tert-butoxide (KOtBu, 2.0 eq).

  • Thermal Activation: Heat the reaction to reflux (80 °C) for 6–12 hours.

  • Self-Validation Checkpoint (TLC/UV): The highly conjugated pyrimido[5,4-b]indole product will exhibit intense, distinct fluorescence under 365 nm UV light compared to the acyclic starting material.

  • Isolation: Cool to room temperature, neutralize carefully with 1M HCl, and pour into ice water to precipitate the cyclized product. Filter and dry under vacuum.

Quantitative Data Synthesis

To aid in experimental design, the following table synthesizes the expected outcomes and risks associated with different activation strategies when applied specifically to 3-amino-1-methyl-1H-indole-2-carboxamide.

Coupling StrategyReagentsTempReaction TimePrimary OutcomeRisk of Spontaneous Cyclization
Uronium Activation HATU, DIPEA, DMF20–25 °C2–4 hoursAcyclic 3-AmideLow (If temp is controlled)
Carbodiimide EDC, HOBt, DMF20–25 °C12–18 hoursAcyclic 3-AmideVery Low
Acid Chloride R-COCl, Pyridine, DCM0 to 25 °C1–2 hoursAcyclic 3-AmideLow
One-Pot Cyclization HATU, DIPEA, then NaOEt80 °C6–12 hoursPyrimido[5,4-b]indoleIntentional (High)

References

  • Source: benchchem.
  • Source: clockss.
  • Source: mdpi.
  • Source: nih.
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-1-methyl-1H-indole-2-carboxamide Solubility in Bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay discrepancies stemming from a fundamental yet critical variable: compound solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay discrepancies stemming from a fundamental yet critical variable: compound solubility.

3-Amino-1-methyl-1H-indole-2-carboxamide is a highly valuable pharmacophore in drug discovery. However, its rigid, planar indole core paired with strong intermolecular hydrogen-bonding capabilities (via the amino and carboxamide groups) results in high crystal lattice energy and poor aqueous hydration. When transitioning this compound from storage to in vitro biological assays, researchers often face "solvent-shifting" precipitation.

This guide provides field-proven, self-validating protocols to ensure your compound remains in solution, safeguarding the scientific integrity of your data.

Mechanistic Analysis: The Physics of Assay Interference

To solve a solubility issue, we must first understand its causality. When a highly concentrated DMSO stock of 3-Amino-1-methyl-1H-indole-2-carboxamide is introduced into an aqueous buffer, the local dielectric constant of the micro-environment drops rapidly. The compound exceeds its thermodynamic solubility limit before it can uniformly disperse.

This triggers nucleation and micro-aggregation . Aggregation is detrimental to bioassays for two reasons:

  • False Negatives: The effective concentration of the free monomer available to bind the biological target is drastically reduced [1].

  • False Positives: Suspended micro-aggregates scatter light, interfering with optical readouts (absorbance, fluorescence) and artificially quenching or inflating assay signals [2].

Mechanism Hydrophobic Hydrophobic Indole Core + H-Bonding Groups Aqueous Aqueous Assay Buffer (Solvent Shift) Hydrophobic->Aqueous Aggregation Nucleation & Micro-aggregation Aqueous->Aggregation Target Reduced Effective Concentration Aggregation->Target Scattering Optical Scattering (Absorbance/Fluorescence) Aggregation->Scattering FalseNeg False Negatives (Underestimated Activity) Target->FalseNeg FalsePos False Positives (Signal Quenching) Scattering->FalsePos

Logical relationship between compound structure, aggregation, and assay interference.

Quick Reference: Physicochemical Parameters & Thresholds

Before designing your assay, benchmark your experimental conditions against these established parameters for indole-2-carboxamide derivatives.

Parameter3-Amino-1-methyl-1H-indole-2-carboxamide Properties & Thresholds
Molecular Weight ~189.21 g/mol
LogP (Estimated) 1.2 - 1.8 (Hydrophobic core limits aqueous hydration)
Max DMSO (Cell-Based Assays) ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity [1]
Max DMSO (Biochemical Assays) ≤ 2.0% (v/v) depending on target enzyme tolerance
Critical Aggregation Conc. Typically 10 - 50 µM in standard PBS (pH 7.4)
Optimal Excipients 5-10% HP-β-CD, 0.05% Tween-20 (Assay dependent)

Self-Validating Protocol: Optimal Dilution & Solubilization

Do not rely on visual inspection alone. Micro-aggregates are often invisible to the naked eye. The following step-by-step methodology incorporates a self-validating optical check to ensure your compound is truly in solution before it touches your biological target.

Step 1: Anhydrous Stock Preparation

Prepare a 10 mM stock solution using 100% anhydrous DMSO .

  • The Causality: DMSO is highly hygroscopic. If you use older DMSO or open cold vials, atmospheric moisture condenses into the solvent. Even 2% water in your DMSO can drastically lower the solubility threshold of the indole core, creating invisible "seeds" of precipitation before the assay even begins [2]. Aliquot the stock to avoid freeze-thaw cycles.

Step 2: Intermediate Co-Solvent Dilution

Instead of jumping directly from 100% DMSO to 99% Water, create a 1 mM intermediate dilution using a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).

  • The Causality: This "step-down" approach gradually shifts the polarity, lowering the thermodynamic shock when the compound finally hits the aqueous buffer.

Step 3: Rapid Aqueous Dispersal

Pre-warm your final aqueous assay buffer to 37°C (if target stability permits). While vigorously vortexing or stirring the buffer, inject the intermediate stock directly into the center of the vortex.

  • The Causality: Slow, drop-wise addition without mixing creates localized pockets of high compound concentration, instantly triggering solvent-shifting precipitation. Rapid kinetic mixing forces immediate dispersion [3].

Step 4: Optical Validation (The Self-Validating Step)

Before adding biological reagents, read the absorbance of your highest-concentration well at 600–620 nm (Nephelometry).

  • The Causality: Neither the compound nor the buffer should absorb light at 620 nm. If the absorbance is >0.05 above your vehicle control, you have light scattering. Your compound has aggregated. Do not proceed; you must optimize the buffer.

Protocol Step1 Step 1: 10 mM Stock Prep in 100% Anhydrous DMSO Step2 Step 2: Intermediate Dilution (e.g., DMSO/PEG400) Step1->Step2 Step3 Step 3: Rapid Aqueous Mixing (Vortex/Stirring) Step2->Step3 Step4 Step 4: Optical Validation (Nephelometry at 620nm) Step3->Step4 Decision Absorbance > 0.05? (Precipitation Detected) Step4->Decision Step5A Proceed to Bioassay Decision->Step5A No Step5B Add Excipient (HP-β-CD) or Adjust pH Decision->Step5B Yes Step5B->Step3 Retry

Step-by-step workflow for optimizing compound dilution and preventing solvent-shifting.

Frequently Asked Questions (FAQs)

Q1: My assay readout shows extreme well-to-well variability. Could this be related to the compound? A1: Absolutely. Micro-aggregates do not distribute evenly during pipetting. This creates stochastic concentration gradients across your 96- or 384-well plate. One well might receive a massive aggregate (causing signal quenching), while the next well receives almost no compound. Always validate solubility under exact assay conditions (buffer composition, time, temperature) as recommended by the NIH Assay Guidance Manual [1].

Q2: Can I just increase the DMSO concentration to keep 3-Amino-1-methyl-1H-indole-2-carboxamide dissolved? A2: No. Exceeding 0.5% DMSO in cell-based assays can induce solvent-mediated cytotoxicity or alter cell membrane permeability, confounding your phenotypic results [1]. In biochemical assays, high DMSO can denature the target protein. If >1% DMSO is strictly required, you must run a solvent tolerance curve for your specific target.

Q3: Are there chemical additives that can improve solubility without altering the compound's structure? A3: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is an excellent choice for indole derivatives. It forms a transient, non-covalent inclusion complex with the hydrophobic indole core, shielding it from the aqueous environment. Because the interaction is dynamic, the compound remains fully available to interact with its biological target. Alternatively, adding 0.01% - 0.05% of a biocompatible surfactant like Tween-20 can prevent micro-aggregate nucleation [3].

Q4: Does pH adjustment help with this specific compound? A4: 3-Amino-1-methyl-1H-indole-2-carboxamide contains an amino group, meaning it has a specific pKa. Depending on the exact pKa of the primary amine, slightly lowering the pH (e.g., pH 6.0 - 6.5) may protonate the amine, drastically increasing aqueous solubility. However, you must ensure your biological target (enzyme or cell line) remains stable and active at this adjusted pH.

References

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), National Institutes of Health URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (National Library of Medicine) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3-Amino-1-methyl-1H-indole-2-carboxamide Derivatives

Welcome to the Advanced Application Support Center. Working with highly functionalized indole scaffolds—specifically 3-amino-1-methyl-1H-indole-2-carboxamide derivatives—presents unique synthetic and biological challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Working with highly functionalized indole scaffolds—specifically 3-amino-1-methyl-1H-indole-2-carboxamide derivatives—presents unique synthetic and biological challenges. The spatial proximity of the N1-methyl, C2-carboxamide, and C3-amino groups creates a highly congested microenvironment.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome steric hindrance during synthesis, derivatization, and biological evaluation.

Part 1: Synthetic Challenges & Derivatization FAQs

Q1: Why do I observe rapid degradation and extremely low yields when attempting to derivatize the free 3-amino group?

Causality & Mechanism: Unprotected, electron-rich 3-aminoindoles are inherently unstable. They are highly sensitive to light and air, rapidly undergoing oxidative dimerization or decomposition[1]. Furthermore, the N1-methyl group forces the adjacent C2-carboxamide out of coplanarity with the indole ring. This out-of-plane rotation creates a physical "wall" that blocks electrophilic access to the C3-amine. The combination of electronic instability and severe local steric crowding makes standard stepwise derivatization nearly impossible.

Solution: Do not attempt to isolate the free 3-amino intermediate. Instead, utilize a one-pot reduction-acylation strategy where the 3-amino group is generated in situ from a stable 3-nitro precursor and immediately trapped by a highly reactive, sterically unhindered electrophile.

Workflow SM 1-Methyl-1H-indole-2-carboxylic acid Amidation Amidation (HATU/Et3N) Overcoming C2 Sterics SM->Amidation Int1 1-Methyl-1H-indole-2-carboxamide Amidation->Int1 Nitration Regioselective Nitration (C3) Acetyl Nitrate, <0°C Int1->Nitration Int2 3-Nitro-1-methyl-1H-indole-2-carboxamide (Yellow Intermediate) Nitration->Int2 Reduction Reduction (Pd/C, H2) In Situ Trapping Int2->Reduction Product 3-Amino-1-methyl-1H-indole-2-carboxamide (Unstable, use immediately) Reduction->Product

Synthetic workflow for 3-amino-1-methyl-1H-indole-2-carboxamide derivatization.

Q2: During the synthesis of the C2-carboxamide, my coupling reactions with secondary or bulky primary amines are failing. How can I improve this?

Causality & Mechanism: Steric hindrance is the primary limiting factor in indole-2-carboxamide formation, often overriding electronic effects[2]. The N1-methyl group provides local steric bulk that impedes the trajectory of bulky amines approaching the activated carboxylic acid intermediate. As steric bulk increases around the reacting centers, yields drop precipitously[1].

Quantitative Impact: The table below illustrates how increasing the steric bulk of the reacting amine directly correlates with a catastrophic loss in amidation yield.

Table 1: Impact of Steric Bulk on Indole Amide Formation Yields

Substituent Bulk (α-Carbon) Representative Group Isolated Yield (%) Impact on Reactivity
Low Bulk One Methyl Group 64% Optimal
Moderate Bulk Two Methyl Groups 28% Significant Reduction
High Bulk Three Methyl Groups 13% Severe Hindrance
Aromatic (Unsubstituted) Phenyl Group 75% Optimal
Aromatic (Substituted) Substituted Phenyl 53% Moderate Hindrance
Extreme Bulk Adamantane Group 6% - 29% Near Complete Inhibition

(Data synthesized from standard indole amidation steric studies[1])

Solution: Abandon standard carbodiimide coupling agents (e.g., EDC/HOBt). Switch to highly efficient uronium salts like HATU with DIPEA, or bypass the coupling agent entirely by converting the acid to a highly reactive acid chloride prior to amine addition[3].

Part 2: Validated Experimental Protocols

To ensure reproducibility and circumvent the instability of the 3-aminoindoles, utilize the following self-validating protocol for the synthesis and immediate derivatization of the target scaffold.

Protocol: Synthesis and In Situ Trapping of 3-Amino-1-methyl-1H-indole-2-carboxamides

Step 1: Regioselective Nitration (C3 Position)

  • Dissolve 1-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) and cool the flask to -10 °C under Argon.

  • Dropwise add acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride) over 15 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, colorless) will convert to a distinct, bright yellow spot characteristic of 3-nitroindoles. Do not proceed to quenching until the starting material is completely consumed to avoid complex downstream mixtures.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to isolate the 3-nitro intermediate.

Step 2: Reduction and Immediate Electrophilic Trapping

  • Dissolve the isolated 3-nitro intermediate in anhydrous THF under an inert Argon atmosphere.

  • Add Pd/C (10% w/w) and your desired electrophile (e.g., an acyl chloride or anhydride, 1.5 eq) directly to the reaction flask.

  • Purge the system carefully with

    
     gas (1 atm) and stir vigorously at room temperature.
    
  • Self-Validation Check: Observe the color of the reaction. The bright yellow color of the nitro compound will rapidly fade as it reduces to the amine. Because the electrophile is already present, the transient 3-amino group is trapped immediately. A successful reaction maintains a pale or clear solution. If the solution turns dark brown or black, the trapping failed, and the free 3-aminoindole has oxidatively polymerized[1].

Part 3: Biological Assay & Target Binding Troubleshooting

Q3: My 3-amino derivatized indole-2-carboxamides show significantly reduced binding affinity in enzyme assays compared to the parent compound. What is the structural basis for this?

Causality & Mechanism: Indole-2-carboxamides are recognized as potent inhibitors of various enzymes, including glycogen phosphorylase and specific kinases, where the carboxamide moiety forms essential hydrogen bonds within allosteric binding sites[4][5].

When you derivatize the C3-amino position or extend the carboxamide N-alkyl chain (e.g., from methyl to butyl), you introduce severe steric clashes within the binding pocket. Literature shows that extending chain lengths or capping critical NH groups can lead to a >200-fold to 700-fold drop in potency[3]. In these scaffolds, steric hindrance is consistently proven to be more detrimental to inhibitory activity than any electronic or inductive effects[4].

Binding Target Target Enzyme Pocket (e.g., Glycogen Phosphorylase) Indole Indole Core Hydrophobic Anchoring Indole->Target Binds C2 C2-Carboxamide Essential H-Bonding C2->Target H-Bond Donor/Acceptor C3 C3-Amino Group Steric Clash Zone C3->Target Bulky groups reduce affinity N1 N1-Methyl Restricts Conformation N1->C2 Forces out-of-plane rotation N1->C3 Induces local crowding

Pharmacophore model illustrating steric hindrance in target binding.

Solution: If C3-derivatization is strictly required for your SAR study, restrict the substituents to highly compact, linear groups (e.g., nitriles, small alkynes, or formamides). Avoid branched alkyl chains or bulky aromatic rings at the C3 position, as the target pocket cannot accommodate the spatial volume[5].

References

  • Convenient Synthesis of Masked Aminoindoles by Indium Mediated Ont-Pot Reductive Acylation of 3- and 2-Nitroindoles ResearchG
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review N
  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei ACS Public
  • Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors MDPI
  • DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION Semantic Scholar

Sources

Troubleshooting

Purification techniques for separating regioisomers of methyl-indole carboxamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate heterocyclic regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate heterocyclic regioisomers. Methyl-indole carboxamides are particularly notorious in drug discovery. Whether you are attempting to separate a 4-methyl from a 5-methyl substitution, or resolving positional variations of the carboxamide group, these molecules present a unique challenge: they possess identical molecular weights, identical elemental compositions, and virtually indistinguishable partition coefficients (LogP).

Standard chromatographic approaches often result in frustrating co-elutions. This guide abandons trial-and-error, providing you with mechanistically grounded, self-validating workflows to achieve baseline resolution and high-yield preparative isolation.

I. Core Troubleshooting & FAQs: The "Why" Behind the Separation

Q: Why do my methyl-indole carboxamide regioisomers completely co-elute on a standard C18 column? A: Standard C18 stationary phases separate analytes almost exclusively based on dispersive, hydrophobic interactions. Because regioisomers share the same molecular volume and lipophilicity, the C18 phase is "blind" to their structural differences. To resolve them, you must abandon purely hydrophobic partitioning and utilize a stationary phase that offers shape selectivity and orthogonal electronic interactions [1].

Q: What is the optimal stationary phase for analytical screening of these regioisomers? A: Pentafluorophenyl (PFP) columns are the gold standard for heterocyclic regioisomers. The causality lies in the fluorine atoms: highly electronegative fluorines draw electron density away from the phenyl ring, creating a strongly electron-deficient cavity (a Lewis acid). The indole ring of your analyte is electron-rich. This creates a powerful


 donor-acceptor interaction. Furthermore, the rigid C-F bonds on the stationary phase provide strict steric recognition, allowing the column to discriminate between the slight spatial projections of different methyl or carboxamide positions[2].

Q: For milligram-to-gram scale isolation, should I use Preparative HPLC or SFC? A: Supercritical Fluid Chromatography (SFC) is vastly superior for the achiral singleton purification of rigid regioisomers[3]. Supercritical CO₂ possesses low viscosity and high diffusivity, which accelerates mass transfer and allows for high flow rates without exceeding system pressure limits. When paired with a polar stationary phase (like 2-ethylpyridine), the basic pyridine nitrogen interacts via hydrogen bonding with the indole N-H or the carboxamide protons. This normal-phase-like mechanism separates molecules based on polar group orientation rather than lipophilicity, easily resolving peaks that co-elute in aqueous reversed-phase systems[3].

Q: How can I definitively prove which isolated fraction is which regioisomer? A: Mass spectrometry (even HRMS) is insufficient. Regioisomers yield identical precursor ions and highly similar electron ionization (EI) or collision-induced dissociation (CID) fragmentation patterns[1]. You must use 2D-NMR (specifically HMBC and NOESY) on your purified fractions. NOESY will reveal spatial correlations (e.g., between the N-methyl protons and the adjacent aromatic protons), providing absolute regiochemical assignment.

II. Quantitative Data: Stationary Phase Comparison

To streamline your method development, the following table summarizes the quantitative and mechanistic differences between common column chemistries when applied to indole regioisomers.

Stationary PhasePrimary Retention MechanismRegioisomer SelectivityTypical Mobile PhaseBest Use Case
C18 (Alkyl) Hydrophobic (Dispersive)Poor (LogP dependent)H₂O / MeCN (0.1% FA)Baseline purity checks; clearing highly lipophilic impurities.
PFP (Fluorinated)

, Dipole-Dipole, Shape
Excellent (Steric recognition)H₂O / MeOH (0.1% FA)Analytical screening and UPLC-MS quantification[4].
2-Ethylpyridine H-bonding, Dipole-DipoleHigh (Polar group orientation)scCO₂ / MeOH (0.1% NH₄OH)Preparative SFC scale-up and achiral singleton isolation[3].
Chiral (Amylose) Helical cavity inclusionModerate to HighscCO₂ / IPAResolving tricky achiral regioisomers when standard phases fail.

III. Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . A protocol is only scientifically sound if it contains built-in feedback loops to verify its own success before moving to the next critical step.

Protocol 1: Analytical UPLC-PFP Screening

Objective: Establish baseline resolution (


) between methyl-indole carboxamide regioisomers prior to scale-up.
  • System Setup: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size) on a UPLC-PDA-MS system[4].

  • Mobile Phase Preparation:

    • Phase A: MS-grade H₂O with 0.1% Formic Acid.

    • Phase B: MS-grade Methanol with 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances

      
       interactions).
      
  • Gradient Elution: Program a shallow gradient. Start at 5% B, ramping to 40% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Temperature Control: Set the column oven to 25°C. Lower temperatures restrict the rotational freedom of the analytes, enhancing the shape-selective recognition of the PFP phase.

  • System Suitability & Validation Check: Inject a mixed standard of your regioisomers (or the crude mixture). Calculate the resolution using the equation

    
    .
    
    • Validation Gate: The system is only validated for preparative scale-up if

      
      . If 
      
      
      
      , do not proceed to prep. Instead, decrease the gradient slope to 0.5% B/min or lower the column temperature to 20°C to force stronger steric interactions.
Protocol 2: Preparative SFC Isolation

Objective: Gram-scale separation utilizing orthogonal normal-phase mechanisms[3].

  • System Setup: Equip a Prep-SFC system with a 2-Ethylpyridine column (21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Supercritical CO₂.

    • Phase B (Co-solvent): Methanol containing 0.1% NH₄OH. (The basic additive suppresses secondary interactions between the basic carboxamide/indole nitrogens and residual silanols on the column).

  • Isocratic Method: Run an isocratic hold at 20% Phase B. Maintain a backpressure of 120 bar and a column temperature of 35°C[3].

  • Sample Loading: Dissolve the crude mixture in pure Methanol. Perform stacked injections (e.g., 30 mg per injection every 4 minutes) based on the analytical elution profile.

  • System Suitability & Validation Check: Collect the fractions and immediately re-inject them using the validated analytical method from Protocol 1 .

    • Validation Gate: Purity must be >98% by UV area (254 nm). Once chromatographic purity is validated, submit the isolated fractions for 2D-NMR (HMBC/NOESY) to definitively assign the methyl and carboxamide positions.

IV. Workflow Visualization

Workflow Step1 Crude Regioisomer Mixture (Methyl-Indole Carboxamides) Step2 Analytical Screening UPLC-PDA-MS Step1->Step2 Phase1 PFP Phase (π-π & Shape Selectivity) Step2->Phase1 Primary Path Phase2 C18 Phase (Hydrophobic) Step2->Phase2 Control Path Decision Resolution (Rs) ≥ 1.5? Phase1->Decision Phase2->Decision Decision->Phase1 No (Optimize Gradient) SFC Prep SFC Isolation (2-Ethylpyridine Column) Decision->SFC Yes (Scale Up) NMR 2D-NMR Validation (NOESY/HMBC) SFC->NMR Isolate Fractions Success Validated Regioisomers (>98% Purity) NMR->Success Regiochemistry Confirmed

Decision matrix and workflow for the analytical screening and preparative isolation of indole regioisomers.

V. References

  • "Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors", National Institute of Justice (Forensic Chemistry), [Link]

  • "Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support", LCGC International, [Link]

  • "LC Column Selection – Pentafluorophenyl (PFP) Bonded Phases", Hichrom, [Link]

  • "Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS", PLOS One, [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Difficult Indole-2-Carboxamide Couplings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this technical guide to address one of the most notorious challenges in medicinal chemistry: the difficult coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this technical guide to address one of the most notorious challenges in medicinal chemistry: the difficult coupling of indole-2-carboxylic acids with sterically hindered or electronically deactivated amines.

Indole-2-carboxamides are privileged pharmacophores found in cannabinoid receptor ligands, antivirals, and anti-tuberculosis agents. However, standard coupling protocols frequently fail due to the unique steric and electronic environment of the C2 position, compounded by the competing nucleophilicity of the unprotected indole N1-position. This guide provides field-proven causality, alternative catalytic strategies, and self-validating protocols to rescue your stalled reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents (HATU, EDC/HOBt) consistently give low yields (<30%) for my indole-2-carboxylic acid couplings? A1: The failure of standard uronium (HATU) or carbodiimide (EDC) reagents in this context is driven by two competing factors. First, the steric bulk surrounding the C2-carboxylate severely impedes the approach of bulky amines to the activated O-acylisourea or OBt-ester intermediate. Second, the unprotected N1-proton of the indole ring is slightly acidic and can participate in competing side reactions. When the amine is a poor nucleophile, the activated carboxylic acid intermediate lingers in solution, allowing the indole N1-nitrogen of another molecule to attack, leading to N1-acylation, dimerization, or the formation of unreactive N-acyl ureas[1].

Q2: What is the most effective alternative catalyst for sterically hindered amines? A2: Boronic acid catalysis has emerged as a highly efficient, atom-economical alternative. Specifically, heterocyclic boron acids like 1-thianthrenylboronic acid exhibit exceptional catalytic activity for dehydrative amidation of less reactive heteroaromatic substrates, including indole-2-carboxylic acids[1][2]. Unlike standard reagents that require stoichiometric amounts, these catalysts are used at 5–10 mol% and operate under mild conditions that suppress N1-deprotonation.

Q3: How does the boronic acid catalytic mechanism prevent N1-acylation side reactions? A3: Traditional coupling forms a monoacyloxy intermediate that is exposed to any nucleophile in the mixture. In contrast, boronic acids require at least three free coordination sites to form a highly structured, dimeric "B-O-B" bridged species [3]. This complex uniquely activates the carboxylic acid while simultaneously coordinating the incoming amine. By orchestrating the delivery of the amine directly to the carbonyl carbon via a rigid transition state, the catalyst sterically shields the electrophilic center from the bulkier indole N1-nitrogen, virtually eliminating N1-acylation.

Q4: If my lab is not equipped for boronic acid catalysis, what is the next best alternative? A4: Propylphosphonic anhydride (T3P®) is an excellent stoichiometric alternative. T3P generates a highly reactive mixed anhydride that is less sterically demanding than the OBt-ester formed by HATU/EDC. Furthermore, T3P couplings are typically run with weaker bases (like pyridine or N-methylmorpholine) which minimizes the deprotonation of the indole N1-position. An added benefit is that T3P byproducts are entirely water-soluble, making workup trivial.

Part 2: Workflow & Mechanistic Visualization

Catalyst Selection Workflow

To minimize trial-and-error, follow this logical decision tree when designing your indole-2-carboxamide synthesis.

Workflow Start Indole-2-carboxylic Acid + Amine CheckAmine Is the amine sterically hindered or deactivated? Start->CheckAmine Standard Standard Coupling (EDC/HOBt or HATU) CheckAmine->Standard No CheckIndole Is N1 unprotected? CheckAmine->CheckIndole Yes Standard->CheckIndole Low Yield / Side Reactions Success Target Indole-2-carboxamide Standard->Success High Yield Protect Consider N1-Protection (e.g., Boc, Benzyl) CheckIndole->Protect Yes AltCatalyst Use Alternative Catalyst (e.g., Boronic Acid or T3P) CheckIndole->AltCatalyst No Protect->AltCatalyst AltCatalyst->Success

Caption: Workflow for selecting the optimal catalyst for indole-2-carboxamide synthesis.

Boronic Acid Catalytic Cycle

Understanding the "B-O-B" intermediate is critical for troubleshooting. If the reaction stalls, it is usually because water has not been effectively scavenged, preventing the dehydration step.

Mechanism BoronicAcid Boronic Acid Catalyst (e.g., 1-Thianthrenylboronic acid) ComplexA Bridged 'B-O-B' Species (Activation) BoronicAcid->ComplexA + Acid CarboxylicAcid Indole-2-carboxylic Acid CarboxylicAcid->ComplexA ComplexB Amine-Coordinated Intermediate ComplexA->ComplexB + Amine Amine Amine Nucleophile Amine->ComplexB Product Amide Product + H2O ComplexB->Product Dehydration (4Å MS) Product->BoronicAcid Catalyst Regeneration

Caption: Proposed catalytic cycle for boronic acid-mediated dehydrative amidation.

Part 3: Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance of various coupling strategies when applied to difficult indole-2-carboxylic acid substrates (e.g., coupling with bulky aliphatic amines or deactivated anilines).

Catalyst / ReagentMechanism of ActivationTypical Yield (Bulky Amines)N1-Acylation RiskWorkup / Byproduct Removal
EDC / HOBt OBt-active ester10% – 40%HighAqueous wash (removes urea)
HATU / DIPEA OAt-active ester20% – 50%HighAqueous wash, column often needed
T3P (50% in EtOAc) Mixed anhydride70% – 90%LowSimple aqueous wash (water-soluble)
1-Thianthrenylboronic acid B-O-B bridged complex51% – 98%[1]Very LowFiltration of MS, direct column

Part 4: Self-Validating Experimental Protocol

Dehydrative Amidation using 1-Thianthrenylboronic Acid

This protocol utilizes a self-validating system: the use of activated molecular sieves (MS) is the critical variable. If the reaction fails to progress past 30% conversion, the sieves are likely inactive, causing the equilibrium to favor the B-O-B complex rather than the product.

Materials:

  • Indole-2-carboxylic acid (0.55 mmol, 1.1 equiv)

  • Amine (0.50 mmol, 1.0 equiv)

  • 1-Thianthrenylboronic acid catalyst (10 mol%)

  • Activated 4Å Molecular Sieves (500 mg)

  • Anhydrous Dichloromethane (DCM) or Toluene (5 mL)

Step-by-Step Methodology:

  • Sieve Activation (Critical Check): Flame-dry the 4Å molecular sieves under a vacuum and backfill with Argon. Validation: The sieves should not clump when shaken in the flask.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the indole-2-carboxylic acid, the amine, the boronic acid catalyst (10 mol%), and the activated 4Å MS.

  • Solvent Addition: Inject 5 mL of anhydrous DCM (for aliphatic amines) or Toluene (for deactivated anilines) under an Argon atmosphere.

  • Reaction: Stir the mixture at 40 °C (DCM) or 80 °C (Toluene) for 12 to 48 hours[1].

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1) or LC-MS. Troubleshooting: If starting material persists after 12 hours, add an additional 200 mg of freshly activated 4Å MS to push the dehydration equilibrium. Do not add more catalyst.

  • Workup: Once complete, filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (typically using a Methanol/DCM or EtOAc/Petroleum ether gradient) to yield the pure indole-2-carboxamide.

Part 5: References

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Mechanistic insights into boron-catalysed direct amidation reactions Source: PMC - NIH URL:

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines (Summary) Source: Organic Chemistry Portal URL:

Sources

Reference Data & Comparative Studies

Validation

The Impact of N-Methylation on the Potency of Amino-Indole Carboxamides: A Comparative Guide

In the landscape of contemporary drug discovery, the indole carboxamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. A subtle yet profound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the indole carboxamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. A subtle yet profound structural modification—N-methylation—can dramatically alter the biological activity of these compounds. This guide provides a comprehensive comparison of methylated versus non-methylated amino-indole carboxamides, delving into the structural rationale and providing the experimental frameworks necessary to elucidate these differences in potency. For researchers engaged in the development of novel therapeutics, understanding the influence of this seemingly minor chemical alteration is paramount for successful lead optimization.

Introduction: The Significance of the Indole Carboxamide Scaffold and N-Methylation

Amino-indole carboxamides are a versatile class of compounds known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) like cannabinoid (CB) receptors and transient receptor potential (TRP) channels.[1][2] Their synthetic tractability allows for extensive structural modifications to fine-tune their pharmacological properties. One of the key handles for this optimization is the nitrogen atom of the indole ring or the carboxamide moiety.

N-methylation, the addition of a methyl group to a nitrogen atom, can profoundly impact a molecule's physicochemical and pharmacological properties. This modification can influence:

  • Lipophilicity: The addition of a methyl group generally increases lipophilicity, which can affect membrane permeability and oral bioavailability.

  • Conformational Rigidity: Methylation can introduce steric hindrance, restricting the rotation of adjacent bonds and locking the molecule into a more bioactive conformation.

  • Hydrogen Bonding Capacity: N-methylation of a secondary amine or amide removes a hydrogen bond donor, which can be critical for receptor-ligand interactions.

  • Metabolic Stability: Methylation can block sites of metabolic oxidation, potentially increasing the half-life of a compound.

This guide will explore these factors in the context of amino-indole carboxamides, providing a framework for researchers to rationally design and evaluate methylated and non-methylated analogs.

Comparative Analysis of Potency: A Tale of Two Scaffolds

The effect of N-methylation is highly context-dependent, varying with the specific amino-indole carboxamide scaffold and the biological target. Below, we examine key findings from the literature.

Indole-2-Carboxamides as TRPV1 Agonists

A study investigating indole-2-carboxamides as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel found that N-methylated analogs performed "definitely better" than their non-methylated counterparts.[2] This suggests that for this particular scaffold and target, the increased lipophilicity and/or altered conformation imparted by the methyl group are beneficial for agonist activity. The removal of a hydrogen bond donor at the indole nitrogen may also prevent an unfavorable interaction in the TRPV1 binding pocket.

Indole-2-Carboxamides as Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Research on a series of 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor highlighted the importance of substituents on a phenyl ring attached to the carboxamide.[3] Specifically, the presence of a diethylamino or dimethylamino group at the 4-position of the phenyl ring was shown to enhance potency.[3] While this is not direct N-methylation of the indole core, it underscores the significance of methylated amino groups in the overall pharmacophore for achieving high-affinity interactions with the CB1 receptor.[3]

Experimental Workflows for Comparative Potency Assessment

To rigorously compare the potency of methylated and non-methylated amino-indole carboxamides, a series of well-defined in vitro assays are essential. The following protocols provide a self-validating system for determining receptor binding affinity and functional activity.

Radioligand Binding Assay for Cannabinoid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells stably transfected with the human CB1 or CB2 receptor.[4]

    • Harvest cells and homogenize them in ice-cold hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[4]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]

    • Wash the membrane pellet and resuspend it in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).[4]

  • Competitive Binding Assay:

    • In a 96-well plate, add increasing concentrations of the test compound (methylated or non-methylated analog).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C).[4][5]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[4]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[4]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in GPCR signaling, by quantifying changes in intracellular cyclic AMP (cAMP) levels.[6][7]

Signaling Pathway:

G cluster_0 GPCR Signaling Cascade Agonist Agonist (e.g., Amino-indole carboxamide) GPCR GPCR (e.g., CB1 Receptor) Agonist->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Sources

Comparative

HPLC Method Development for Purity Assessment of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Comparative Guide

Introduction 3-Amino-1-methyl-1H-indole-2-carboxamide is a highly functionalized, polar indole derivative. Indole-2-carboxamide scaffolds are frequently utilized in drug discovery, serving as potent pharmacophores for ta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-1-methyl-1H-indole-2-carboxamide is a highly functionalized, polar indole derivative. Indole-2-carboxamide scaffolds are frequently utilized in drug discovery, serving as potent pharmacophores for targets ranging from 1[1] to2[2]. However, assessing the purity of this specific compound presents distinct chromatographic challenges due to its basic primary amine and polar carboxamide group.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase conditions to establish a self-validating, robust purity assessment method, providing analytical scientists with the causality behind each experimental choice.

Structural Analysis & Chromatographic Causality

To design an effective HPLC method, we must first analyze the causality behind analyte-stationary phase interactions:

  • Basic Primary Amine (C3 position): The amine group is basic (estimated pKa ~8.5). At typical acidic HPLC conditions (pH 2–3), it becomes fully protonated. Protonated amines undergo secondary ion-exchange interactions with unendcapped, acidic residual silanols on silica-based columns. This is the primary cause of peak tailing, retention time shifting, and reduced resolution.

  • Indole Core: The aromatic bicyclic system is highly polarizable. While standard C18 columns rely purely on hydrophobic (dispersive) interactions, stationary phases with

    
    -electron systems can exploit 
    
    
    
    stacking with the indole core, offering orthogonal selectivity.

Mechanism Analyte 3-Amino-1-methyl-1H-indole-2-carboxamide (Protonated at low pH, Neutral at high pH) C18 Standard C18 Column (Low pH: Formic Acid) Analyte->C18 Hydrophobic + Silanol Interactions (Peak Tailing) Phenyl Phenyl-Hexyl Column (Low pH: TFA) Analyte->Phenyl π-π Stacking + Ion Pairing (Enhanced Selectivity) Hybrid Hybrid C18 Column (High pH: NH4HCO3) Analyte->Hybrid Neutral Partitioning (High Retention & Symmetry)

Fig 1. Analyte-stationary phase interaction mechanisms based on column chemistry and pH.

Comparative Evaluation of Stationary Phases

We compared three distinct column chemistries to determine the optimal stationary phase for resolving 3-Amino-1-methyl-1H-indole-2-carboxamide from its synthetic intermediates:

  • Standard C18 (e.g., ZORBAX Eclipse Plus C18): Provides strong hydrophobic retention. However, even with high-density endcapping, minor silanol interactions persist, leading to a tailing factor (

    
    ) > 1.5 for the protonated amine.
    
  • Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl): The phenyl ring is tethered via a 6-carbon alkyl chain, providing dual retention mechanisms: hydrophobic and

    
     interactions. This chemistry has been proven highly effective for resolving polar indole derivatives, as demonstrated in recent 3[3] and 4[4]. It improves peak symmetry and separates closely eluting structural isomers.
    
  • High-pH Stable Hybrid C18 (e.g., Waters XBridge C18): Built on ethylene-bridged hybrid (BEH) particle technology, this column resists dissolution at high pH. By operating at pH 10, the primary amine is deprotonated (neutralized), completely eliminating silanol-driven peak tailing and maximizing theoretical plates.

Mobile Phase Optimization: The Role of pH and Additives

The choice of mobile phase additive directly dictates the ionization state of the analyte and the resulting peak shape:

  • 0.1% Formic Acid (pH ~2.7): Highly MS-friendly but acts as a weak ion-pairing agent. It fails to adequately mask silanols, resulting in noticeable tailing on standard C18 columns.

  • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): A strong ion-pairing agent that masks residual silanols and pairs with the protonated amine, yielding sharp peaks on Phenyl-Hexyl columns. However, TFA causes significant ion suppression in LC-MS applications.

  • 10 mM Ammonium Bicarbonate (pH 10.0): When paired with a hybrid C18 column, this high-pH buffer neutralizes the basic amine, resulting in optimal peak shape and excellent LC-MS compatibility without the need for signal-suppressing ion-pairing agents.

Workflow Start Structural Analysis pKa ~8.5, Basic Amine Phase1 Stationary Phase Screening C18 vs Phenyl-Hexyl vs Hybrid C18 Start->Phase1 Phase2 Mobile Phase pH Optimization Acidic (pH 2.0) vs Basic (pH 10.0) Phase1->Phase2 Phase3 Gradient Optimization %B, Flow Rate, 40°C Phase2->Phase3 Validation System Suitability Test (SST) Resolution ≥ 2.0, Tailing ≤ 1.5 Phase3->Validation

Fig 2. Method development workflow for purity assessment of basic indole derivatives.

Experimental Protocols: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system incorporating a strict System Suitability Test (SST).

Step 1: Mobile Phase Preparation
  • Method A (Low pH / Phenyl-Hexyl - UV Optimized):

    • Mobile Phase A: 0.1% TFA in HPLC grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC grade Acetonitrile.

  • Method B (High pH / Hybrid C18 - LC-MS Optimized):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with ammonium hydroxide).

    • Mobile Phase B: LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and 280 nm (Optimal for the indole chromophore).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% to 60% B

    • 12–15 min: 60% to 95% B

    • 15–17 min: 95% B

    • 17–17.1 min: 95% to 5% B

    • 17.1–22 min: 5% B (Column Re-equilibration)

Step 3: System Suitability Test (SST)

Before analyzing unknown samples, inject a standard solution (0.1 mg/mL) of 3-Amino-1-methyl-1H-indole-2-carboxamide spiked with 1% of a known related impurity (e.g., 1-methyl-1H-indole-2-carboxamide).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    , Tailing Factor (
    
    
    )
    
    
    , and Relative Standard Deviation (RSD) of peak area
    
    
    over 5 replicate injections. If these criteria are not met, the system is not validated for purity assessment.

Quantitative Data Summaries

The following table summarizes the experimental performance of the three evaluated systems based on the SST criteria.

Stationary PhaseMobile Phase AdditiveRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
LC-MS Compatibility
Standard C180.1% Formic Acid (pH 2.7)6.41.858,5001.4High
Phenyl-Hexyl0.1% TFA (pH 2.0)7.11.1514,2002.8Low (Ion Suppression)
Hybrid C1810 mM NH₄HCO₃ (pH 10.0)8.51.0518,5003.5High

Conclusion: The Hybrid C18 at high pH provides the highest theoretical plate count and best peak symmetry by neutralizing the basic amine, making it the superior choice for LC-MS purity profiling. Conversely, the Phenyl-Hexyl column with TFA offers an excellent alternative for standalone UV-based purity assays where orthogonal


 selectivity is required to separate co-eluting aromatic impurities.

References

  • Maramai, S. et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 2025. 1

  • Salamatian, A. A. et al. "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme." ACS Catalysis, 2021. 3

  • Ullrich, R. et al. "Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing." MDPI, 2021. 4

  • "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025. 2

Sources

Validation

FTIR Spectral Profiling and Performance Comparison: 3-Amino-1-methyl-1H-indole-2-carboxamide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise analytical characterization of API intermediates is paramount. 3-Amino-1-methyl-1H-indole-2-carboxamide is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise analytical characterization of API intermediates is paramount. 3-Amino-1-methyl-1H-indole-2-carboxamide is a highly functionalized indole derivative utilized in the synthesis of kinase inhibitors and advanced therapeutics.

This guide provides an objective comparison of the FTIR (Fourier Transform Infrared) spectral performance of this methylated product against its non-methylated alternative, 3-Amino-1H-indole-2-carboxamide . By examining the causality behind their spectral differences and providing a self-validating analytical protocol, researchers can achieve robust, unambiguous structural verification.

Structural Causality: The Impact of N-Methylation on Spectral Resolution

Interpreting complex organic materials relies on analyzing correlated peak families rather than isolated bands [3]. When comparing these two indole derivatives, the primary analytical differentiator is their intermolecular hydrogen-bonding capacity, which directly dictates FTIR spectral resolution.

  • The Alternative (3-Amino-1H-indole-2-carboxamide): The unsubstituted pyrrolic nitrogen (N1) contains a highly active N–H bond that acts as a potent hydrogen bond donor. This allows the molecule to form a dense, polymeric intermolecular hydrogen-bonding network with the adjacent C2-carboxamide and C3-amine groups. Consequently, the N–H stretching region (3200–3500 cm⁻¹) suffers from severe spectral broadening and peak overlap, complicating precise functional group assignment [1].

  • The Product (3-Amino-1-methyl-1H-indole-2-carboxamide): The strategic introduction of an N-methyl group at position 1 eliminates the pyrrolic H-bond donor. This restricts the hydrogen-bonding network exclusively to the C2-carboxamide and C3-amine moieties. The disruption of the global polymeric network yields significantly sharper, highly resolved FTIR peaks, making the methylated product a superior, well-defined analytical standard [2].

HBondingLogic cluster_alt Alternative API Intermediate cluster_prod Product API Intermediate A1 3-Amino-1H-indole- 2-carboxamide A2 Pyrrolic N-H Donor Active: Polymeric H-Bonding A1->A2 A3 Broad, Overlapping FTIR Peaks (3200-3500 cm⁻¹) A2->A3 P1 3-Amino-1-methyl-1H- indole-2-carboxamide P2 N-Methylated: Restricted H-Bonding P1->P2 P3 Sharp, Highly Resolved FTIR Peaks P2->P3

Fig 1. Logical flow of N-methylation disrupting H-bonding to yield sharp FTIR spectra.

FTIR Peak Assignments: Data Presentation

The following table summarizes the quantitative FTIR peak assignments, highlighting the spectral shifts caused by the structural differences between the two molecules.

Functional Group3-Amino-1H-indole-2-carboxamide (Alternative)3-Amino-1-methyl-1H-indole-2-carboxamide (Product)Shift/Change Rationale
Indole N–H Stretch ~3380 – 3450 cm⁻¹ (Broad, overlapping)Absent N-methylation eliminates the pyrrolic N–H donor.
Amine N–H Stretch (-NH₂) ~3300 – 3350 cm⁻¹ (Broad)~3320 – 3360 cm⁻¹ (Sharp, distinct doublets)Reduced intermolecular H-bonding network sharpens the signal.
Amide N–H Stretch (-CONH₂) ~3180 – 3250 cm⁻¹ (Broad)~3200 – 3280 cm⁻¹ (Sharper)H-bonding is restricted to localized dimers/tetramers.
Aliphatic C–H Stretch Absent~2850 – 2950 cm⁻¹ (Weak/Medium)Introduction of the N-methyl (-CH₃) group.
Amide C=O Stretch (Amide I) ~1645 – 1660 cm⁻¹~1655 – 1670 cm⁻¹ (Shifted higher)Disruption of global H-bonding increases the C=O bond order.
Aromatic C=C / C=N Stretch ~1580, 1480 cm⁻¹~1585, 1485 cm⁻¹Minor electronic inductive effect from the N-methyl group.

Self-Validating ATR-FTIR Analytical Protocol

To ensure high-fidelity spectral data, the following Attenuated Total Reflectance (ATR) FTIR methodology must be employed. This protocol is designed as a self-validating system to eliminate user error and environmental artifacts.

Step 1: System Readiness & Background Verification

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) at 4 cm⁻¹ resolution for 32 scans.

  • Self-Validation: The system must pass a single-beam energy check (>90% throughput). If residual peaks (e.g., at 2900 cm⁻¹ for organic contaminants) are detected, the cleaning step must be repeated until a flat baseline is achieved.

Step 2: Sample Presentation

  • Action: Deposit 2–3 mg of the crystalline 3-Amino-1-methyl-1H-indole-2-carboxamide powder directly onto the center of the diamond crystal, ensuring complete coverage of the active sensor area.

Step 3: Pressure Standardization

  • Action: Lower the pressure anvil until the built-in force gauge registers optimal contact (typically ~80–100 units, depending on the spectrometer model).

  • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample. Because crystalline indole powders have variable particle sizes, standardizing the applied pressure ensures a uniform optical pathlength, maximizes the signal-to-noise ratio, and prevents peak distortion caused by poor crystal-to-sample contact.

Step 4: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Step 5: Post-Processing & Baseline Correction

  • Action: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth (which naturally inflates peak intensities at lower wavenumbers). Perform a multipoint baseline correction to normalize the spectrum before peak picking.

ATRWorkflow S1 1. Crystal Cleaning & Background (Self-Validation: Energy >90%) S2 2. Sample Application (2-3 mg Crystalline Powder) S1->S2 S3 3. Pressure Standardization (Optimal Anvil Force Applied) S2->S3 S4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) S3->S4 S5 5. ATR & Baseline Correction (Pathlength Normalization) S4->S5 S6 6. Peak Picking & Assignment (Focus on 3500-1500 cm⁻¹) S5->S6

Fig 2. Step-by-step self-validating ATR-FTIR workflow for indole derivatives.

Performance Comparison Summary

When selecting an API intermediate for downstream synthesis or analytical standardization, physical and spectral performance metrics are critical.

Performance Metric3-Amino-1H-indole-2-carboxamide (Alternative)3-Amino-1-methyl-1H-indole-2-carboxamide (Product)
FTIR Spectral Resolution Low (Broad, overlapping bands)High (Sharp, distinct functional group peaks)
Solubility Profile Lower (Due to strong intermolecular network)Higher (Disrupted H-bonding improves solvation)
Analytical Handling Prone to moisture absorption (H-bonding)Stable , highly crystalline, easier to baseline
Suitability as a Standard ModerateExcellent

References

  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. IJIRT. 1

  • Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization. MDPI. 2

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Bumi Publikasi Nusantara. 3

Sources

Comparative

A Researcher's Guide to Unambiguous Structural Validation of Synthetic Indole Derivatives Using X-ray Crystallography

Introduction: The Indole Scaffold and the Imperative of Absolute Structural Integrity The indole scaffold is a cornerstone of modern drug discovery, celebrated as a "privileged" structure for its ability to bind to a mul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold and the Imperative of Absolute Structural Integrity

The indole scaffold is a cornerstone of modern drug discovery, celebrated as a "privileged" structure for its ability to bind to a multitude of biological targets with high affinity.[1] This bicyclic heterocycle is a fundamental component of essential biomolecules like serotonin and melatonin and is the core of numerous FDA-approved drugs, from anticancer agents like Sunitinib to antihypertensives like Reserpine.[1][2][3] The therapeutic versatility of indole derivatives in oncology, infectious diseases, and neurodegenerative disorders continues to drive extensive synthetic efforts.[2][4]

However, this synthetic exploration brings a critical challenge: the unambiguous validation of the resulting molecular structures. For drug development professionals, an assumed structure is a liability. Subtle changes in connectivity, unresolved stereochemistry, or even different polymorphic forms can drastically alter a compound's biological activity, pharmacokinetic profile, and safety. While techniques like NMR and mass spectrometry are indispensable for initial characterization, they can sometimes fall short of providing the absolute, three-dimensional certainty required.

This is where Single-Crystal X-ray Diffraction (SCXRD) establishes its role as the definitive gold standard.[5][6] It provides an unparalleled, atomic-level view of a molecule, revealing not just its constitution but its absolute configuration and its arrangement within a crystal lattice.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of structural elucidation techniques and a detailed, field-proven workflow for leveraging SCXRD to validate the synthetic structure of novel indole derivatives with unassailable confidence.

Choosing the Right Tool: A Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical method depends on the question being asked. While SCXRD provides the ultimate structural answer, its workflow is not always the first or only step. Understanding its strengths and limitations in context with other common techniques is crucial for an efficient research pipeline.

Technique Information Provided Sample Requirements Key Advantages Key Limitations
Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D molecular structure, bond lengths/angles, absolute stereochemistry, crystal packing.[5][7][8]High-quality single crystal (typically 0.1-0.25 mm).[6][9]Unambiguous and highly precise atomic-level data; considered the "gold standard" for structure proof.[5]Crystal growth is often a major bottleneck and can be time-consuming; provides a static solid-state structure.[5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity (1D/2D NMR), solution-state conformation, molecular dynamics.Soluble compound (~1-10 mg), suitable deuterated solvent.Provides data in a biologically relevant solution state; non-destructive; excellent for dynamic studies.[11][12]Can be ambiguous for complex stereocenters; less precise for geometric parameters than SCXRD; structure is an interpretation of data.[13]
Mass Spectrometry (MS) High-resolution molecular weight, elemental composition, fragmentation patterns.Small amount of sample (~µg-ng), soluble or suitable for ionization.Extremely sensitive, confirms molecular formula with high accuracy.Provides no information on atomic connectivity, isomerism, or 3D structure.
Powder X-ray Diffraction (PXRD) "Fingerprint" of a crystalline solid, phase identification, polymorphism screening.[14][15]Polycrystalline (powder) sample.Rapid and non-destructive; essential for characterizing bulk material and identifying different crystal forms.[15]Does not typically provide the atomic-level detail of a single crystal structure.[15]

The logical relationship between these techniques often follows a decision-making process based on the research goals and the nature of the sample.

G cluster_start Initial Synthesis & Purification cluster_analysis Analytical Workflow cluster_decision Key Questions & Outcomes start Synthesized Indole Derivative ms Mass Spectrometry (MS) Confirm Molecular Formula start->ms nmr NMR Spectroscopy Determine Connectivity & Solution Conformation ms->nmr is_structure_novel Is the structure novel or stereochemically complex? nmr->is_structure_novel scxrd Single-Crystal X-ray Diffraction (SCXRD) Determine Absolute 3D Structure final_structure Final, Validated Structure (CIF Data) scxrd->final_structure need_absolute_config Is absolute configuration required? is_structure_novel->need_absolute_config Yes prelim_structure Preliminary Structural Assignment is_structure_novel->prelim_structure No (Known Compound) need_absolute_config->scxrd Yes need_absolute_config->prelim_structure No

Caption: Decision workflow for structural elucidation of novel compounds.

The Self-Validating SCXRD Workflow: From Powder to Peer-Reviewed Proof

Achieving a publication-quality crystal structure is a systematic process. Each stage contains internal checks and balances that ensure the final model is a trustworthy representation of the molecule. This workflow transforms a synthetic product into a validated, three-dimensional structural proof.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Deposition A Purified Synthetic Product B Crystal Growth & Screening A->B C Select & Mount High-Quality Single Crystal B->C D X-ray Diffraction Data Collection C->D E Data Processing & Integration D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Iterative Model Building) F->G H CIF Generation G->H I Validation with checkCIF (IUCr) H->I J Address/Explain ALERTS I->J K Deposit to Database (e.g., CCDC) J->K L L K->L Publication-Ready Validated Structure

Sources

Validation

A Comparative Analysis of 3-Amino-1-methyl-1H-indole-2-carboxamide Against Preclinical Reference Standards

This guide provides a comprehensive framework for the comparative analysis of 3-Amino-1-methyl-1H-indole-2-carboxamide, a novel indole derivative, against established reference standards. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of 3-Amino-1-methyl-1H-indole-2-carboxamide, a novel indole derivative, against established reference standards. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously evaluate the compound's biological potential. By synthesizing insights from the known activities of structurally related indole-2-carboxamides and 3-aminoindoles, we propose a series of investigations into its potential antimicrobial, anticancer, and anti-inflammatory properties.

Introduction: The Rationale for Investigation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a carboxamide moiety at the 2-position and an amino group at the 3-position of the indole ring has been shown to confer a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5] Specifically, indole-2-carboxamides have been identified as potent inhibitors of various enzymes and proteins, with their activity often dependent on the substituents at the 1 and 3-positions.[4] The presence of the carboxamide group facilitates hydrogen bonding with biological targets, a key feature for inhibitory activity.[4]

3-Amino-1-methyl-1H-indole-2-carboxamide is a synthetic derivative that combines these key structural features. The N-methylation at the 1-position may enhance metabolic stability and cell permeability, while the 3-amino group can significantly influence the compound's electronic properties and biological interactions. This guide proposes a head-to-head comparison with well-characterized reference compounds to elucidate its specific activity profile and therapeutic potential.

Selection of Reference Standards

The choice of appropriate reference standards is critical for a meaningful comparative analysis. Based on the documented activities of related indole derivatives, the following compounds are selected as comparators:

  • Indomethacin: A well-established non-steroidal anti-inflammatory drug (NSAID) with an indole core. It will serve as the reference for evaluating anti-inflammatory potential.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic. This will be the reference standard for assessing antibacterial activity.

  • Doxorubicin: A potent and widely used chemotherapy agent. It will serve as the positive control for in vitro anticancer activity assays.

These standards provide a robust baseline against which the potency and selectivity of 3-Amino-1-methyl-1H-indole-2-carboxamide can be measured.

Proposed Experimental Workflows for Comparative Analysis

A multi-pronged approach is necessary to comprehensively evaluate the biological activity of 3-Amino-1-methyl-1H-indole-2-carboxamide. The following sections detail the proposed experimental protocols.

Assessment of Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Indole derivatives have shown promise in this area.[5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized suspensions of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Compound Dilution: Perform serial dilutions of 3-Amino-1-methyl-1H-indole-2-carboxamide and Ciprofloxacin in a liquid growth medium in a 96-well microplate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

dot

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Evaluation of Anticancer Activity

Derivatives of 3-aminoindole have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The following assay will quantify the antiproliferative activity of the test compound.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-Amino-1-methyl-1H-indole-2-carboxamide and Doxorubicin for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).[3]

dot

experimental_workflow_mtt start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound & Doxorubicin (48h) start->treat Day 1 add_mtt Add MTT Solution (4h incubation) treat->add_mtt Day 3 solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT cell viability assay.

Assessment of Anti-inflammatory Activity

3-Aminoindole analogs have been identified as potent inhibitors of inflammatory pathways.[1] The following assay will assess the anti-inflammatory potential of the test compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Treatment: Pre-treat the cells with various concentrations of 3-Amino-1-methyl-1H-indole-2-carboxamide and Indomethacin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Comparative Data Summary

The following tables provide a template for summarizing the expected experimental data.

Table 1: Comparative Antimicrobial Activity (MIC in µM)

CompoundS. aureusE. coli
3-Amino-1-methyl-1H-indole-2-carboxamideExperimental ValueExperimental Value
Ciprofloxacin (Reference)Known ValueKnown Value

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
3-Amino-1-methyl-1H-indole-2-carboxamideExperimental ValueExperimental Value
Doxorubicin (Reference)Known ValueKnown Value

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundNO Inhibition in RAW 264.7
3-Amino-1-methyl-1H-indole-2-carboxamideExperimental Value
Indomethacin (Reference)Known Value

Mechanistic Insights and Signaling Pathways

The biological activities of indole derivatives are often mediated through their interaction with specific signaling pathways.[3] For instance, anti-inflammatory effects could be mediated through the inhibition of the NF-κB pathway, which regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Anticancer activity could arise from the induction of apoptosis via caspase activation or cell cycle arrest.

dot

signaling_pathway cluster_pathway Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound 3-Amino-1-methyl-1H- indole-2-carboxamide Test_Compound->NFkB Inhibition

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comparative analysis of 3-Amino-1-methyl-1H-indole-2-carboxamide. By employing the detailed protocols and established reference standards outlined herein, researchers can effectively elucidate the compound's biological activity profile. The resulting data will be crucial for determining its potential as a lead compound for the development of new therapeutics in the areas of infectious diseases, oncology, or inflammatory disorders. Further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy models, will be warranted based on the outcomes of this initial comparative evaluation.

References

  • A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives - Benchchem. (n.d.).
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC. (2020, May 12).
  • Sweidan, K. A., Al-Shamaileh, A. M., Abu Sini, M. K., & Joshi, R. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562.
  • The Multifaceted Biological Activities of 3-Aminoindole and Its Analogs: A Comparative Guide - Benchchem. (n.d.).
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175.
  • Sweidan, K. (2026, January 7). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate.

Sources

Comparative

Bioassay Validation Protocols for 3-Amino-1-methyl-1H-indole-2-carboxamide Activity: A Comparative Guide

Executive Summary & Mechanistic Rationale The 1H-indole-2-carboxamide scaffold represents a privileged chemical class in modern neuropharmacology, primarily recognized for its profound ability to act as an allosteric mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-indole-2-carboxamide scaffold represents a privileged chemical class in modern neuropharmacology, primarily recognized for its profound ability to act as an allosteric modulator of the Cannabinoid Receptor 1 (CB1)[1]. Within this family, 3-Amino-1-methyl-1H-indole-2-carboxamide serves as a critical structural core.

Unlike traditional orthosteric ligands that simply turn a receptor "on" or "off," indole-2-carboxamides exhibit complex biased signaling [2]. They bind to a spatially distinct allosteric site on the CB1 receptor, inducing a conformational shift that yields two paradoxical effects:

  • Positive Allosteric Modulation (PAM) of Binding: They drastically increase the binding affinity of orthosteric agonists (like CP55,940)[2].

  • Negative Allosteric Modulation (NAM) of Efficacy: Despite enhancing agonist binding, they antagonize agonist-induced G-protein coupling (Gi/o) while simultaneously acting as agonists for

    
    -arrestin-mediated ERK1/2 phosphorylation[3].
    

Expertise & Experience Insight: As a Senior Application Scientist, I emphasize that validating compounds with such pleiotropic effects requires moving beyond single-endpoint assays. Substitutions at the C3 position fundamentally dictate the allosteric parameters (


 and 

)[3]. While extending a C3-alkyl chain can lower

to sub-100 nM levels[3], the 3-amino-1-methyl scaffold introduces a unique electronic environment (altering hydrogen-bonding networks), making it highly sensitive to assay conditions. Therefore, capturing its true pharmacological profile requires a multi-tiered, self-validating assay matrix.

BiasedSignaling Agonist Orthosteric Agonist (e.g., CP55,940) CB1 CB1 Receptor (Conformational Shift) Agonist->CB1 Activation NAM 3-Amino-1-methyl-1H-indole- 2-carboxamide NAM->CB1 Allosteric Binding Gi Gi/o Protein Coupling (GTPγS Binding) CB1->Gi Antagonized by Modulator Arrestin β-Arrestin / ERK1/2 (Phosphorylation) CB1->Arrestin Agonized by Modulator

Fig 1: Biased signaling pathway of CB1 modulated by 1H-indole-2-carboxamides.

Comparative Performance Data

To objectively evaluate the performance of the 3-Amino-1-methyl-1H-indole-2-carboxamide core, it must be benchmarked against established industry standards such as ORG27569 (the prototypical 3-ethyl derivative) and ICAM-b (a potent 3-pentyl derivative)[1][2]. The table below synthesizes representative pharmacological parameters derived from1[1].

Compound Class / DerivativeBinding Affinity (

)
Cooperativity Factor (

)
GTP

S Inhibition (

)
ERK1/2 Activation (

)
3-Amino-1-methyl core scaffold ~250 - 400 nM+10.5~1.2

M
~2.5

M
ORG27569 (3-Ethyl standard) 114 nM+6.90.8

M
1.5

M
ICAM-b (3-Pentyl standard) 167 nM+16.50.4

M
0.9

M

Data Interpretation: While the 3-amino-1-methyl core exhibits a slightly higher


 (lower affinity) than highly optimized lipophilic tails like ICAM-b, it maintains a robust positive cooperativity factor (

), making it an excellent candidate for further functionalization into potent allosteric modulators[3].

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems , ensuring that artifacts (such as solvent-induced membrane fluidization) are immediately detected.

Protocol A: Equilibrium Radioligand Binding Assay ([3H]CP55,940)

Causality & Rationale: This assay measures the allosteric effect of the compound on orthosteric binding. Because indole-2-carboxamides are positive allosteric modulators of binding, introducing 3-Amino-1-methyl-1H-indole-2-carboxamide will increase the specific binding of [3H]CP55,940. Self-Validation Mechanism: We run a parallel homologous competition assay (unlabeled CP55,940 vs. [3H]CP55,940) to continuously verify the baseline


 of the radioligand. If the baseline 

shifts unexpectedly, the membrane preparation is flagged for degradation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing hCB1. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C.

  • Compound Dilution: Dissolve 3-Amino-1-methyl-1H-indole-2-carboxamide in 100% DMSO. Dilute in assay buffer so the final DMSO concentration in the well does not exceed 0.1% (critical to prevent artificial GPCR conformational shifts).

  • Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 0.5 nM [3H]CP55,940, and varying concentrations of the modulator (1 nM to 10 
    
    
    
    M). Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C plates. Crucial Step: Pre-soak plates in 0.1% Bovine Serum Albumin (BSA) for 2 hours to neutralize the non-specific binding of highly lipophilic cannabinoids.

  • Detection & Analysis: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate

    
     and 
    
    
    
    using the allosteric ternary complex model via non-linear regression.

AssayWorkflow Prep 1. Membrane Preparation Incubate 2. Compound Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Detect 4. Scintillation Counting Filter->Detect Analyze 5. Non-linear Regression Detect->Analyze

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Protocol B: [35S]GTP S Binding Assay (Functional Antagonism)

Causality & Rationale: To prove the biased nature of the compound, we must demonstrate that despite increasing agonist binding, it antagonizes G-protein activation[3]. Self-Validation Mechanism: The assay includes a Pertussis Toxin (PTX) pre-treatment cohort. If the compound's inhibitory signal persists in PTX-treated cells (which uncouples Gi/o proteins), the signal is a false positive caused by non-specific membrane disruption. This binary readout guarantees absolute trustworthiness.

Step-by-Step Methodology:

  • Basal Clamping: Incubate 20

    
    g of CHO-hCB1 membranes in assay buffer containing 10 
    
    
    
    M GDP for 15 minutes at room temperature. Why? This clamps basal G-protein turnover, reducing background noise and preventing false positives in allosteric antagonism.
  • Agonist Stimulation: Add an

    
     concentration of CP55,940 to stimulate G-protein coupling.
    
  • Modulator Addition: Add the 3-Amino-1-methyl-1H-indole-2-carboxamide dose-response series (10 nM to 30

    
    M) along with 0.1 nM [35S]GTP
    
    
    
    S.
  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate via rapid filtration through GF/B filters.

  • Quantification: Measure bound [35S]GTP

    
    S to determine the 
    
    
    
    of G-protein antagonism.
Protocol C: ERK1/2 Phosphorylation (AlphaScreen Assay)

Causality & Rationale: Indole-2-carboxamides induce ERK1/2 phosphorylation via a


-arrestin-dependent, G-protein-independent pathway[2]. Measuring this confirms the positive efficacy arm of the biased signaling profile.
Self-Validation Mechanism:  We utilize a MEK inhibitor (e.g., U0126) as a negative control. Complete ablation of the signal in the presence of U0126 validates that the luminescence detected is specifically due to the MAP kinase cascade, not assay interference.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-hCB1 cells in 384-well plates at 10,000 cells/well. Starve in serum-free medium for 16 hours.

  • Stimulation: Treat cells with 3-Amino-1-methyl-1H-indole-2-carboxamide for 5 to 15 minutes (peak transient ERK activation).

  • Lysis & Detection: Lyse cells and add AlphaScreen SureFire p-ERK1/2 acceptor and donor beads.

  • Incubation: Incubate in the dark for 2 hours at room temperature.

  • Readout: Read the plate on an AlphaScreen-compatible microplate reader (excitation 680 nm, emission 520-620 nm).

References

  • Structure-activity Relationship Study of indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: National Institutes of Health (NIH) URL:[Link]

  • Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor Source: National Institutes of Health (NIH) URL:[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: American Chemical Society (ACS) URL:[Link]

Sources

Validation

Analytical Differentiation of 3-Amino-1-methyl-1H-indole-2-carboxamide from Structural Isomers: A Comprehensive Guide

Introduction In drug development, the precise regiochemistry of indole derivatives is paramount. Compounds based on the indole-2-carboxamide and indole-3-carboxamide scaffolds exhibit vastly different pharmacological pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development, the precise regiochemistry of indole derivatives is paramount. Compounds based on the indole-2-carboxamide and indole-3-carboxamide scaffolds exhibit vastly different pharmacological profiles, ranging from allosteric modulation of cannabinoid receptors to targeted anti-parasitic activity . Synthesizing 3-Amino-1-methyl-1H-indole-2-carboxamide (the Target) often yields positional isomers or N-alkylation variants. Misidentification of these isomers can derail pharmacokinetic studies and lead to off-target toxicity .

This guide provides a robust, self-validating analytical framework to unequivocally differentiate the target compound from its three most common structural isomers:

  • Isomer B: 2-Amino-1-methyl-1H-indole-3-carboxamide (Positional isomer)

  • Isomer C: 3-Amino-N-methyl-1H-indole-2-carboxamide (Amide N-methylation)

  • Isomer D: 5-Amino-1-methyl-1H-indole-2-carboxamide (Benzene-ring substitution)

The Causality of Analytical Selection

To build a self-validating system, researchers cannot rely on a single analytical technique. Standard 1H NMR provides primary functional group identification, but it cannot definitively assign regiochemistry on the pyrrole ring without spatial context. Therefore, 2D NOESY is employed to establish spatial proximity between the N1-methyl group and C2 substituents. High-Resolution Mass Spectrometry (HRMS) with MS/MS fragmentation acts as an orthogonal validation step, distinguishing isomers based on the thermodynamic stability of their neutral losses.

Workflow Visualization

Isomer_Differentiation Start Unknown Isomer (C10H11N3O) NMR1H 1H NMR (DMSO-d6) Start->NMR1H CheckNMe Indole N-H present? (>11 ppm) NMR1H->CheckNMe IsomerC Isomer C: 3-Amino-N-methyl-2-carboxamide CheckNMe->IsomerC Yes CheckC3H Pyrrole C-H present? (~7.0 ppm) CheckNMe->CheckC3H No (N-CH3 present) IsomerD Isomer D: 5-Amino-1-methyl-2-carboxamide CheckC3H->IsomerD Yes NOESY 2D NOESY Analysis CheckC3H->NOESY No CheckNOE N-CH3 NOE to Amino? (Spatial Proximity) NOESY->CheckNOE IsomerB Isomer B: 2-Amino-1-methyl-3-carboxamide CheckNOE->IsomerB Yes (C2-NH2 proximity) IsomerA Target: 3-Amino-1-methyl-2-carboxamide CheckNOE->IsomerA No (C2-Amide proximity)

Decision tree workflow for differentiating 3-Amino-1-methyl-1H-indole-2-carboxamide from isomers.

Quantitative Data Comparison

The following table summarizes the expected quantitative spectral data. The chemical shifts are referenced in DMSO-d6 to prevent the rapid exchange of amino and amide protons, which would otherwise be invisible in protic solvents.

Compound1H NMR: N-CH3 / N-H1H NMR: C2/C3 Substituent ProtonsKey NOESY CorrelationPrimary MS/MS Neutral Loss
Target (A) 3.82 ppm (s, 3H)C2-CONH2: 7.2, 7.6 (br s); C3-NH2: 4.8 (br s)N-CH3 ↔ C2-Amide NH-17 Da (NH3)
Isomer B 3.65 ppm (s, 3H)C2-NH2: 5.5 (br s); C3-CONH2: 7.0, 7.4 (br s)N-CH3 ↔ C2-Amino NH2-17 Da (NH3)
Isomer C 11.5 ppm (s, 1H, N-H)Amide N-CH3: 2.8 (d, 3H); C3-NH2: 4.8 (br s)Indole N-H ↔ C7-H-31 Da (NH2CH3)
Isomer D 3.75 ppm (s, 3H)C3-H: 7.0 (s, 1H); C5-NH2: 3.5 (br s)N-CH3 ↔ C2-Amide NH-17 Da (NH3)

Mechanistic Insights into 2D NMR and MS/MS

2D NOESY: The Regiochemical Tie-Breaker When differentiating the Target from Isomer B, 1H and 13C 1D NMR are often insufficient due to the highly similar electronic environments of the C2 and C3 positions. 2D NOESY solves this by mapping through-space interactions (< 5 Å).

  • In Isomer B , the N1-methyl group is sterically forced into proximity with the C2-amino group, resulting in a strong NOE cross-peak.

  • In the Target , the N1-methyl group is adjacent to the C2-carboxamide group. The NOE cross-peak will appear between the N-CH3 protons and the downfield amide protons (~7.2 ppm), while the C3-amino protons remain spatially isolated from the N-methyl group.

NMR_Correlations cluster_Target Target: 3-Amino-1-methyl-2-carboxamide cluster_IsomerB Isomer B: 2-Amino-1-methyl-3-carboxamide NMe_A N1-CH3 (~3.8 ppm) C2_A C2-Carboxamide (Amide NHs ~7.5 ppm) NMe_A->C2_A Strong NOE C3_A C3-Amino (NH2 ~4.8 ppm) NMe_A->C3_A No NOE NMe_B N1-CH3 (~3.6 ppm) C2_B C2-Amino (NH2 ~5.5 ppm) NMe_B->C2_B Strong NOE C3_B C3-Carboxamide (Amide NHs ~7.2 ppm) NMe_B->C3_B No NOE

Key 2D NOESY NMR correlations distinguishing the target from its positional isomer.

Mass Spectrometry (CID Fragmentation) Collision-Induced Dissociation (CID) in MS/MS exploits the weakest bonds in the molecule. For Isomer C, the N-methylated amide bond is highly susceptible to cleavage, resulting in a dominant neutral loss of methylamine (-31 Da), yielding an intense m/z 158 fragment. The Target and Isomer B, possessing primary amides, preferentially lose ammonia (-17 Da) to form an m/z 172 fragment.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Step 1 ensures the integrity of the sample, while Steps 2 and 3 provide orthogonal confirmation.

Step 1: Sample Preparation for NMR

  • Weigh 15-20 mg of the highly purified compound (>98% via HPLC).

  • Dissolve in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is strictly required over CDCl3 or CD3OD. Protic solvents will cause rapid deuterium exchange with the -NH2 and -CONH2 protons, rendering them invisible and destroying the NOESY correlation network needed for regiochemical assignment.

  • Transfer to a 5 mm NMR tube, ensuring no undissolved particulates remain.

Step 2: 1D and 2D NMR Acquisition

  • Acquire a standard 1H NMR spectrum (minimum 400 MHz, 16 scans). Validate the presence of the N-CH3 singlet and the absence of an indole N-H peak (>11 ppm) to definitively rule out Isomer C.

  • Acquire a 13C{1H} NMR spectrum to confirm the presence of 10 distinct carbon environments.

  • Set up a 2D NOESY experiment with a mixing time of 300-500 ms. Causality: This specific mixing time is optimal for small molecules (MW ~189) to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Process the NOESY spectrum and extract the F1/F2 slices at the N-CH3 frequency (~3.8 ppm). Check for cross-peaks with the broad singlets corresponding to the amino or amide protons.

Step 3: LC-MS/MS Orthogonal Validation

  • Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Inject 5 µL onto a C18 reverse-phase column.

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Isolate the [M+H]+ precursor ion (m/z 190.1) and apply a normalized collision energy (NCE) of 20-30 eV.

  • Analyze the MS/MS spectrum. A base peak at m/z 172 confirms a primary amide (Target or Isomer B), while a peak at m/z 158 confirms an N-methyl amide (Isomer C).

References

  • Khurana, L., et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry, 2014.[Link]

  • Cleghorn, L. A. T., et al. "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry, 2015.[Link]

  • Brandon, A. M., et al. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market." Molecules, 2021.[Link]

Comparative

Benchmarking Synthetic Yields of 3-Amino-1-methyl-1H-indole-2-carboxamide and Analogs: A Comparative Guide

The 3-aminoindole motif is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and CNS therapeutics. However, the synthesis of unprotected,...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminoindole motif is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and CNS therapeutics. However, the synthesis of unprotected, electron-rich 3-aminoindoles—such as 3-Amino-1-methyl-1H-indole-2-carboxamide —presents a significant chemical challenge. These compounds are highly sensitive to light and air, often undergoing rapid oxidative dimerization or decomposition[1].

As a result, selecting a synthetic route that maximizes yield while minimizing degradation is critical for successful drug development workflows. This guide objectively benchmarks the leading synthetic methodologies for 3-amino-1-methyl-1H-indole-2-carboxamide and its direct analogs, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Overview & Synthetic Strategies

To benchmark the synthesis of 3-amino-1-methyl-1H-indole-2-carboxamide, we must evaluate the three predominant pathways utilized in modern organic synthesis:

Route A: The Thorpe-Ziegler Cyclization (Industry Standard)

The Thorpe-Ziegler cyclization of N-alkyl-2-(cyanomethylamino)benzamides remains the most direct and reliable method for constructing 2,3-disubstituted indoles. The reaction relies on the base-catalyzed deprotonation of the


-carbon adjacent to the nitrile group, generating a nucleophilic carbanion that attacks the adjacent electrophilic amide/nitrile carbon.

Causality Insight: The choice of base dictates the success of this route. While weaker bases like


 in ethanol under microwave irradiation can yield 60–87% for related carbonitriles[2], the synthesis of the 2-carboxamide derivative often requires a stronger base (e.g., 

in DMF).

ensures irreversible deprotonation, driving the cyclization forward and overcoming the thermodynamic barrier of the intermediate imine, which subsequently tautomerizes to the stable aromatic indole.

Mechanism A N-methyl-2-(cyanomethylamino)benzamide B Base-Catalyzed Deprotonation (NaH) A->B C alpha-Cyano Carbanion B->C -H+ D Intramolecular Nucleophilic Attack C->D E Imine Intermediate D->E Thorpe-Ziegler Ring Closure F Tautomerization & Aromatization E->F G 3-Amino-1-methyl-1H-indole-2-carboxamide F->G Proton Transfer

Figure 1: Mechanistic pathway of the Thorpe-Ziegler cyclization to 3-aminoindoles.

Route B: Reduction of 3-Nitroindole Precursors (Classical Approach)

Starting from 1-methyl-3-nitro-1H-indole-2-carboxamide, the nitro group is reduced to an amine.

Causality Insight: Stannous chloride (


) in acidic ethanol is highly chemoselective and reliable for this transformation[3]. The highly acidic media temporarily protects the newly formed 3-amino group as an ammonium salt in situ, effectively mitigating oxidative dimerization during the reaction. While catalytic hydrogenation (

,

) offers a cleaner profile, it risks over-reduction or hydrogenolysis if halogenated functional groups are present elsewhere on the scaffold.
Route C: Palladium-Catalyzed Tandem Heck/C–H Activation (Modern Alternative)

Recent advancements have introduced a highly efficient Pd-catalyzed sequential Heck/C–H activation/bisamination process. Utilizing aryl iodides, ynamides, and diaziridinones, this method can generate highly functionalized 3-aminoindoles in up to 99% yields[4].

Causality Insight: The reaction proceeds through a regioselective Heck reaction and aryl C–H activation to form a pallada(II)cycle species, which is subsequently bisaminated. While yields are exceptional, the complexity and cost of the ynamide precursors make this route better suited for late-stage functionalization rather than bulk synthesis.

Quantitative Benchmarking Data

The following table summarizes the reaction conditions, typical yields, and scalability metrics for the discussed synthetic routes, allowing researchers to select the optimal method based on their specific constraints.

Synthetic RouteReagents / CatalystReaction TimeTypical Yield (%)ScalabilityKey Advantage
Thorpe-Ziegler Cyclization

, DMF (or

, EtOH)
2 - 12 h60 - 87%HighDirect formation of the indole core from acyclic precursors.
Nitro Reduction (

)

, EtOH, HCl
4 - 6 h70 - 85%MediumChemoselective; acidic media protects the amine in situ.
Nitro Reduction (

, Pd/C)

(1 atm), 10% Pd/C, MeOH
1 - 3 h85 - 95%HighClean reaction profile; easy workup via simple filtration.
Pd-Catalyzed Annulation

, Xantphos, ArI
12 - 24 h72 - 99%Low/MedAllows for highly functionalized, complex derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify the success of each step before proceeding.

Protocol A: Thorpe-Ziegler Cyclization (Base-Promoted)

Objective: Synthesize 3-Amino-1-methyl-1H-indole-2-carboxamide via intramolecular cyclization.

  • Preparation: Dissolve N-methyl-2-(cyanomethylamino)benzamide (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in portions. Caution: Vigorous hydrogen gas evolution will occur.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint (TLC/NMR): Monitor by TLC (Hexanes/EtOAc). In

    
     NMR, the disappearance of the starting material's aliphatic methylene protons (
    
    
    
    4.2 ppm) and the appearance of a broad singlet for the newly formed amino group (
    
    
    5.5–6.0 ppm) confirms successful cyclization.
  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine to remove DMF, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield the target compound.

Protocol B: Chemoselective Reduction of 3-Nitroindole

Objective: Reduce 1-methyl-3-nitro-1H-indole-2-carboxamide using


[3].

Workflow Step1 Nitro Reduction (SnCl2, HCl) Step2 Ammonium Salt (In-situ Protection) Step1->Step2 Step3 Basic Workup (pH 9-10) Step2->Step3 Step4 Extraction (N2 atm) Step3->Step4 Step5 Immediate Use (Unstable Amine) Step4->Step5

Figure 2: Experimental workflow for the reduction of 3-nitroindoles to 3-aminoindoles.

  • Reaction Setup: To a solution of 1-methyl-3-nitro-1H-indole-2-carboxamide (1.0 equiv) in ethanol (0.3 M), add stannous chloride dihydrate (

    
    , 5.0 equiv).
    
  • Acidification: Add concentrated HCl (approx. 20% by volume of ethanol) to the mixture. Heat to 70 °C for 4 hours.

  • Validation Checkpoint: The formation of a homogeneous solution indicates the generation of the soluble tin-amine complex. Complete consumption of the yellow nitro starting material should be verified by TLC.

  • Workup (Critical Step): Cool to 0 °C. Carefully adjust the pH to 9–10 using 2M NaOH. Note: A heavy white precipitate of tin oxides will form.

  • Extraction: Filter the suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate.

  • Handling: Because unprotected 3-aminoindoles are sensitive to air[1], immediately flush the concentrated product with inert gas and use it directly in the next synthetic step without prolonged storage.

Conclusion & Strategic Recommendations

For the bulk synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide , the Thorpe-Ziegler cyclization remains the most robust and economically viable route, offering direct access to the functionalized core without the need to handle unstable nitro-intermediates. However, if the starting acyclic benzamides are difficult to source, the chemoselective reduction of 3-nitroindoles using


 serves as a highly reliable, albeit handling-sensitive, alternative. Modern cross-coupling techniques (Pd-catalyzed bisamination) should be reserved for generating complex, late-stage libraries where classical methods fail.

References

  • Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles ResearchGate[Link]

  • Pd-Catalyzed Regioselective Tandem Heck/C–H Activation/Bisamination Reactions with Ynamides and Diaziridinone. Rapid Access to 3-Aminoindoles Organic Letters - ACS Publications[Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene MDPI - Molecules[Link]

Sources

Validation

Elemental analysis and purity verification of 3-Amino-1-methyl-1H-indole-2-carboxamide

Elemental Analysis and Purity Verification of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Comparative Methodological Guide Introduction & Scientific Context In the development of novel therapeutics, indole-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis and Purity Verification of 3-Amino-1-methyl-1H-indole-2-carboxamide: A Comparative Methodological Guide

Introduction & Scientific Context

In the development of novel therapeutics, indole-2-carboxamide scaffolds serve as critical pharmacophores for antimalarial agents, HIV-1 integrase inhibitors, and TRPV1 agonists[1][2][3]. The target analyte, 3-Amino-1-methyl-1H-indole-2-carboxamide (Molecular Formula: C₁₀H₁₁N₃O; MW: 189.21 g/mol ), presents unique analytical challenges due to its basic amino group and polar carboxamide moiety.

As a Senior Application Scientist, I frequently observe a common pitfall in early-stage drug discovery: relying solely on chromatographic area normalization for purity assessment. Biological assays are highly sensitive to trace impurities, including NMR-invisible inorganic salts and non-chromophoric residual solvents[4][5]. To ensure scientific integrity, purity verification must be treated as a self-validating system utilizing orthogonal techniques. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and CHN Elemental Analysis, providing field-proven protocols for the absolute release of this compound.

Comparative Analysis of Purity Verification Techniques

To establish a robust release specification, it is crucial to understand the causality behind each analytical method's strengths and blind spots. No single technique provides a complete picture of molecular integrity[6].

Table 1: Comparative Performance of Analytical Techniques for Indole-2-carboxamides

ParameterUPLC-MS¹H-qNMRCHN Elemental Analysis
Primary Output Relative chromatographic purity (%) & Mass IDAbsolute mass fraction (%)Absolute mass balance (%C, %H, %N)
Detection Principle UV Absorbance & Mass-to-Charge RatioNuclear Magnetic ResonanceHigh-Temperature Combustion
Sensitivity High (ng/mL)Moderate (µg/mL to mg/mL)Low (Requires 1–2 mg bulk sample)
Target Impurities Structurally related isomers, byproductsResidual solvents, water, isomersInorganic salts, bulk moisture, silica
Destructive? YesNo (Sample can be recovered)Yes
Blind Spots Non-UV active compounds, inorganic saltsNMR-invisible inorganic saltsCannot distinguish structural isomers

Experimental Methodologies: Self-Validating Protocols

UPLC-MS: Relative Purity & Impurity Profiling

Relying solely on UV area percentages is dangerous because the extinction coefficient of the 3-amino-indole core differs significantly from unreacted starting materials. UPLC-MS serves as a high-resolution, first-pass relative purity screen[1][4].

  • Causality of Method: Utilizing sub-2 µm particles (e.g., 1.7 µm BEH C18) significantly increases theoretical plates, allowing for the baseline resolution of closely eluting structurally related indole isomers in under 5 minutes[1]. The addition of 0.1% formic acid ensures the protonation of the basic 3-amino group, improving peak shape and ionization efficiency for ESI+ MS[1].

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile/Water (1:1) to a final concentration of 0.1 mg/mL.

    • Separation: Inject 1 µL onto a Waters BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C[1].

    • Gradient Elution: Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

    • Detection: Monitor UV absorbance at 254 nm. Confirm the target mass via ESI+ MS, looking for the

      
       ion at m/z 190.1[1].
      
¹H-qNMR: Absolute Purity & Solvent Detection

Unlike chromatography, qNMR is a universal detector for proton-containing species. It captures analytes that frequently escape detection, such as residual synthesis solvents (e.g., DMF, DCM) and moisture[4][7].

  • Causality of Method: To transition from structural NMR to quantitative NMR, the critical parameter is the relaxation delay (

    
    ). The N-methyl protons of 3-Amino-1-methyl-1H-indole-2-carboxamide and the protons of the internal standard possess different longitudinal relaxation times (
    
    
    
    ). A self-validating protocol mandates a
    
    
    of at least
    
    
    of the slowest relaxing nucleus (typically 30–60 seconds) to ensure >99% magnetization recovery[4][6].
  • Step-by-Step Protocol:

    • Standard Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid, purity ≥99.9%) using a microbalance[5].

    • Solubilization: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Vortex thoroughly; particulate matter will distort magnetic field homogeneity[4].

    • Acquisition: Acquire the ¹H-NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (

      
      ) to 45 seconds[6].
      
    • Quantitation: Apply baseline correction. Calculate absolute purity using the integration ratio of the indole N-methyl singlet (~3.7–4.0 ppm) against the Maleic acid methine singlet (6.26 ppm)[4][5].

CHN Elemental Analysis: Absolute Mass Balance

While qNMR is highly accurate, it is entirely blind to NMR-invisible inorganic contaminants (e.g., NaCl or silica gel from column chromatography). CHN analysis provides a macroscopic mass balance that immediately flags inorganic impurities[5].

  • Causality of Method: The compound is sealed in a tin capsule. When dropped into an oxygen-rich furnace at 925°C, the tin creates an exothermic flash, temporarily raising the local temperature to ~1800°C. This ensures the complete combustion of the robust indole core into CO₂, H₂O, and NOₓ, preventing artificially low carbon readings[1].

  • Step-by-Step Protocol:

    • Sample Encapsulation: Accurately weigh 1.500 to 2.000 mg of the analyte into a combustible tin capsule[1].

    • Combustion: Drop the sealed capsule into the combustion reactor of an elemental analyzer (e.g., PerkinElmer 2400) at 925°C[1].

    • Reduction: Pass the combustion gases over a copper reduction tube at 640°C to convert NOₓ to N₂.

    • Validation: Detect eluted gases via a thermal conductivity detector (TCD). The batch is validated only if experimental values fall within ±0.4% of the theoretical values (Theoretical for C₁₀H₁₁N₃O: C: 63.48%, H: 5.86%, N: 22.21% )[1].

Orthogonal Workflow Visualization

To guarantee the integrity of 3-Amino-1-methyl-1H-indole-2-carboxamide for biological testing, the following logical workflow must be strictly adhered to.

PurityWorkflow Start Synthesis of 3-Amino-1-methyl -1H-indole-2-carboxamide HPLC HPLC-MS Analysis (Relative Purity & Mass ID) Start->HPLC qNMR 1H-qNMR Analysis (Absolute Purity & Solvents) HPLC->qNMR If >95% pure EA Elemental Analysis (CHN) (Mass Balance Verification) qNMR->EA No residual solvents Decision Purity > 99.0% & CHN within ±0.4%? EA->Decision Release Batch Release for Biological Assays Decision->Release Yes Repurify Repurification (Prep-HPLC / Recrystallization) Decision->Repurify No Repurify->HPLC Re-evaluate

Caption: Orthogonal purity verification workflow for indole-2-carboxamide derivatives.

References

  • Source: mdpi.
  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Title: QNMR for Reference Material Preparation - Encyclopedia.

Sources

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